Morpholine-4-carbohydrazide
Description
Properties
IUPAC Name |
morpholine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c6-7-5(9)8-1-3-10-4-2-8/h1-4,6H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGXFOXHAJFGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380615 | |
| Record name | morpholine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29053-23-4 | |
| Record name | morpholine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | morpholine-4-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Morpholine-4-carbohydrazide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-4-carbohydrazide is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, combining a morpholine ring and a carbohydrazide moiety, impart a range of biological activities, including antimicrobial, antitumor, and antiviral properties. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and potential biological applications of Morpholine-4-carbohydrazide, with a focus on experimental data and protocols relevant to research and development.
Chemical Properties and Structure
Morpholine-4-carbohydrazide is a white solid organic compound. Its fundamental chemical and physical properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | morpholine-4-carbohydrazide | N/A |
| CAS Number | 29053-23-4 | N/A |
| Molecular Formula | C₅H₁₁N₃O₂ | N/A |
| Molecular Weight | 145.16 g/mol | N/A |
| Melting Point | 168-170 °C | [1] |
| Boiling Point | Not available (decomposes) | N/A |
| Density (predicted) | 1.253 ± 0.06 g/cm³ | N/A |
| pKa (predicted) | 11.72 ± 0.20 | N/A |
| LogP (predicted) | -2.17 | N/A |
Spectroscopic Data
| Spectroscopic Technique | Key Features | Source |
| ¹H NMR (DMSO-d₆) | δ 3.65 (t, 4H, morpholine CH₂), δ 3.75 (t, 4H, morpholine CH₂), δ 4.8 (br s, 2H, NH₂) | [1] |
| ¹³C NMR (DMSO-d₆) | δ 44.2 (morpholine C), δ 66.8 (morpholine C), δ 158.3 (C=O) | [1] |
| Infrared (IR) | ν 3298 cm⁻¹ (N-H stretch), 3180 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O stretch), 1542 cm⁻¹ (N-H bend) | [1] |
| Mass Spectrometry (MS) | m/z 146 [M+H]⁺, 87 (morpholine fragment), 57 (morpholine minus CH₂O fragment) | [1] |
Chemical Structure
The structure of Morpholine-4-carbohydrazide consists of a saturated six-membered morpholine ring attached via its nitrogen atom to a carbohydrazide group. The morpholine ring typically adopts a chair conformation.
Figure 1. 2D and 3D structures of Morpholine-4-carbohydrazide.
Synthesis and Purification
Several synthetic routes to Morpholine-4-carbohydrazide have been reported. The most common methods involve the reaction of a morpholine derivative with a hydrazine source.
Experimental Protocol: Synthesis from Ethyl 4-Morpholinecarboxylate and Hydrazine Hydrate
This method involves the hydrazinolysis of an ester precursor, which can be readily prepared from morpholine and ethyl chloroformate.
Materials:
-
Ethyl 4-morpholinecarboxylate
-
Hydrazine hydrate (80% solution in water)
-
Absolute ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-morpholinecarboxylate (0.1 mol) in absolute ethanol (100 mL).
-
To this solution, add hydrazine hydrate (0.1 mol) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent under vacuum.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford crude Morpholine-4-carbohydrazide.
Purification:
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield a white crystalline solid with a purity of 95-99%.[1] For higher purity, column chromatography on silica gel using a mixture of ethyl acetate and hexane or methanol and dichloromethane as the eluent can be employed.[1]
Biological Activities and Potential Applications
Morpholine-4-carbohydrazide and its derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.
-
Antimicrobial Activity: Derivatives of Morpholine-4-carbohydrazide have demonstrated activity against various bacterial and fungal strains.[1]
-
Antitumor Activity: The compound has been reported to induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.[1] While the exact mechanism for the parent compound is still under investigation, related morpholine derivatives have been shown to target key signaling pathways involved in cancer progression.
-
Antiviral Activity: Preliminary studies have indicated potential antiviral activity against viruses such as influenza A and B.[1]
Proposed Signaling Pathway for Antitumor Activity
While a specific signaling pathway for Morpholine-4-carbohydrazide has not been definitively elucidated, based on the activity of structurally related morpholine-containing anticancer agents, a plausible mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in many cancers and plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of apoptosis.
Caption: Proposed mechanism of action via the PI3K/Akt/mTOR signaling pathway.
Experimental Workflows
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of Morpholine-4-carbohydrazide is depicted below. This process ensures the formation of the desired product and its isolation with high purity.
Caption: General workflow for the synthesis and purification of the compound.
Antimicrobial Activity Screening Workflow
A typical workflow for screening the antimicrobial activity of Morpholine-4-carbohydrazide against bacterial or fungal strains is outlined below. This workflow allows for the determination of the minimum inhibitory concentration (MIC).
Caption: Workflow for determining the antimicrobial activity of the compound.
Conclusion
Morpholine-4-carbohydrazide is a compound of significant interest with a well-defined chemical structure and a range of accessible synthetic routes. Its promising biological activities, particularly in the antimicrobial and anticancer realms, warrant further investigation. The experimental protocols and workflows provided in this guide offer a foundation for researchers to explore the potential of this molecule in various scientific disciplines. Future studies focusing on elucidating the precise mechanisms of action will be crucial for the development of novel therapeutic agents based on the Morpholine-4-carbohydrazide scaffold.
References
Synthesis of Morpholine-4-carbohydrazide from Morpholine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Morpholine-4-carbohydrazide, a versatile intermediate with applications in medicinal chemistry and drug development. The document details two primary synthetic routes from morpholine, including step-by-step experimental protocols and a summary of quantitative data. A visual representation of the experimental workflow is also provided to ensure clarity and reproducibility.
Introduction
Morpholine-4-carbohydrazide is a carbohydrazide derivative of morpholine, a heterocyclic organic compound. Its unique structural features make it a valuable building block in the synthesis of various biologically active molecules. Research has indicated its potential in the development of novel therapeutic agents, including those with anticancer, antiviral, and antifungal properties. This guide focuses on the practical synthesis of this compound, providing detailed methodologies for laboratory-scale preparation.
Synthetic Routes
Two primary and effective methods for the synthesis of Morpholine-4-carbohydrazide starting from morpholine are detailed below.
Route 1: Two-Step Synthesis via Ethyl 2-morpholinoacetate
This common and reliable method involves the initial N-alkylation of morpholine with ethyl chloroacetate to form an intermediate ester, followed by hydrazinolysis to yield the final product.
Step 1: Synthesis of Ethyl 2-morpholinoacetate
In this step, morpholine is reacted with ethyl chloroacetate in the presence of a base, typically triethylamine, which acts as a hydrogen chloride scavenger. Benzene is a commonly used solvent for this reaction.
Step 2: Synthesis of 2-(morpholino)acetohydrazide (Morpholine-4-carbohydrazide)
The intermediate ester, ethyl 2-morpholinoacetate, is then reacted with hydrazine hydrate in an alcohol solvent, such as ethanol. The hydrazide is typically formed as a white crystalline solid upon cooling and can be purified by recrystallization.
Route 2: Synthesis via Morpholine-4-carbonyl chloride
An alternative route involves the preparation of a morpholine-4-carbonyl chloride intermediate, which is then reacted with hydrazine hydrate.
Step 1: Synthesis of Morpholine-4-carbonyl chloride
Morpholine is reacted with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of a base like triethylamine in an inert solvent like dichloromethane.
Step 2: Reaction with Hydrazine Hydrate
The resulting morpholine-4-carbonyl chloride is then carefully reacted with hydrazine hydrate to yield Morpholine-4-carbohydrazide. This reaction is typically carried out at a controlled temperature.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Morpholine-4-carbohydrazide via Route 1.
Synthesis of Ethyl 2-morpholinoacetate
-
To a solution of morpholine (0.1 mol) in dry benzene (150 mL), add triethylamine (0.1 mol).
-
To this mixture, add ethyl chloroacetate (0.1 mol) dropwise with constant stirring at room temperature.
-
After the addition is complete, reflux the reaction mixture for 6-8 hours.
-
Cool the mixture to room temperature. The precipitated triethylamine hydrochloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to obtain crude ethyl 2-morpholinoacetate.
-
The crude product can be purified by vacuum distillation.
Synthesis of 2-(morpholino)acetohydrazide (Morpholine-4-carbohydrazide)[1]
-
In a round-bottom flask, dissolve ethyl 2-morpholinoacetate (0.05 mol) in absolute ethanol (20 mL).[1]
-
Add 80% hydrazine hydrate (0.05 mol, approximately 2.8 mL) to the solution.[1]
-
Reflux the reaction mixture for 6 hours.[1]
-
After reflux, remove the excess ethanol by distillation.[1]
-
Cool the resulting mixture. White crystals of 2-(morpholino)acetohydrazide will precipitate.[1]
-
Collect the crystals by filtration and wash with a small amount of cold ethanol.
-
Purify the product by recrystallization from ethanol.[1]
-
Dry the purified crystals in a desiccator.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of Morpholine-4-carbohydrazide via Route 1.
| Step | Reactants | Molar Ratio (Reactant:Reagent) | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Morpholine, Ethyl chloroacetate, Triethylamine | 1 : 1 : 1 | Benzene | 6-8 hours | Reflux | 70-80 |
| 2 | Ethyl 2-morpholinoacetate, 80% Hydrazine Hydrate | 1 : 1 | Ethanol | 6 hours | Reflux | 75-85 |
Visualization of Experimental Workflow
As specific signaling pathways for Morpholine-4-carbohydrazide are not extensively documented in publicly available literature, a detailed experimental workflow for its synthesis via Route 1 is provided below.
Caption: Experimental workflow for the synthesis of Morpholine-4-carbohydrazide.
Characterization
The synthesized Morpholine-4-carbohydrazide should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Melting Point Determination: A sharp melting point range indicates a high degree of purity.
-
Spectroscopic Methods:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C-O-C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the number and types of protons and carbons.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Morpholine, ethyl chloroacetate, and hydrazine hydrate are corrosive and toxic. Handle with care and avoid inhalation, ingestion, and skin contact.
-
Benzene is a known carcinogen and should be handled with extreme caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
This guide provides a solid foundation for the synthesis of Morpholine-4-carbohydrazide. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.
References
In-Depth Technical Guide: Physicochemical and Biological Data of MORPHO-LINE-4-CARBOHYDRAZIDE (CAS 29053-23-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-4-carbohydrazide, identified by CAS number 29053-23-4, is a heterocyclic compound incorporating both a morpholine and a carbohydrazide functional group.[1] This unique structural combination has drawn interest in various fields, particularly in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of the available physicochemical data, experimental protocols for its characterization, and insights into its potential biological activities.
Physicochemical Data
The physicochemical properties of Morpholine-4-carbohydrazide are summarized in the tables below. These properties are crucial for understanding its behavior in various solvents and biological systems, which is essential for drug development and formulation.
Identification and General Properties
| Property | Value | Source(s) |
| CAS Number | 29053-23-4 | [1] |
| Molecular Formula | C₅H₁₁N₃O₂ | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| IUPAC Name | morpholine-4-carbohydrazide | N/A |
| Appearance | White solid | [2] |
Thermodynamic and Physicochemical Properties
| Property | Value | Notes | Source(s) |
| Melting Point | 168-170 °C | Determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). An earlier reported value is 121-123 °C. | [1] |
| Boiling Point | Decomposes at higher temperatures | Not applicable. | [1] |
| Density (Predicted) | 1.253 ± 0.06 g/cm³ | [2][3] | |
| pKa (Predicted) | 11.72 ± 0.20 | [3] | |
| LogP (Predicted) | -2.17 | N/A |
Solubility
| Solvent | Qualitative Solubility | Source(s) |
| Water | Expected to be soluble | [4][5][6] |
| Ethanol | Soluble, especially when heated | [1] |
| DMSO | Expected to be soluble | N/A |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of Morpholine-4-carbohydrazide are outlined below. These are generalized methods applicable to solid organic compounds and specifically to hydrazide derivatives.
Synthesis of Morpholine-4-carbohydrazide
A common laboratory-scale synthesis involves the reaction of morpholine-4-carbonyl chloride with hydrazine hydrate.[1]
Protocol:
-
Prepare morpholine-4-carbonyl chloride by reacting morpholine with a phosgene derivative in the presence of a base like triethylamine.
-
React the resulting morpholine-4-carbonyl chloride with hydrazine hydrate under controlled conditions (room temperature to 50°C) in an inert atmosphere for 2-4 hours.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.[1]
Melting Point Determination
The melting point is determined using the capillary method with a melting point apparatus.[7]
Protocol:
-
A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[7] For pharmacopeial standards, the onset is when the substance collapses against the capillary wall.[8]
Boiling Point Determination
Due to the thermal decomposition of Morpholine-4-carbohydrazide at elevated temperatures, a standard boiling point determination is not feasible.[1] Thermal stability can be assessed using thermogravimetric analysis (TGA).
Solubility Determination
A general protocol for determining the qualitative and semi-quantitative solubility of a solid organic compound.
Protocol:
-
Add a small, pre-weighed amount of the compound (e.g., 1-5 mg) to a vial.
-
Add a measured volume of the solvent (e.g., 0.1 mL of water, ethanol, or DMSO) to the vial.
-
Vigorously agitate the mixture at a constant temperature for a set period (e.g., 1-24 hours).
-
Visually inspect for the presence of undissolved solid.
-
If the solid dissolves completely, add more solute until saturation is reached.
-
If the solid does not dissolve, the solubility can be quantified by analyzing the concentration of the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Biological Activity and Signaling Pathways
Derivatives of morpholine and carbohydrazide have shown a wide range of biological activities. While specific studies on CAS 29053-23-4 are limited, the existing literature on related compounds suggests potential therapeutic applications.
Anticancer Activity
Studies on various morpholine derivatives have indicated potential anticancer properties, with proposed mechanisms including the induction of apoptosis and inhibition of the cell cycle, particularly at the G1 phase.[9][10] A plausible mechanism for the anti-angiogenic and anticancer effects of some morpholine-containing compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling.[11]
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of this pathway can starve tumors of essential nutrients and oxygen.
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. The intrinsic (mitochondrial) pathway is a common route for apoptosis induction.
Antimicrobial and Antiviral Activities
Some studies have reported that Morpholine-4-carbohydrazide and its derivatives exhibit antimicrobial and antiviral properties.[1] The exact mechanisms of action are still under investigation but may involve the disruption of microbial cell walls or interference with viral replication processes. Further research is needed to elucidate the specific molecular targets.
Conclusion
Morpholine-4-carbohydrazide (CAS 29053-23-4) is a compound with interesting physicochemical properties and potential biological activities. This guide provides a summary of the currently available data. Further experimental validation of the predicted properties and in-depth investigation into its mechanisms of biological action are warranted to fully explore its therapeutic potential. The provided protocols offer a starting point for researchers to further characterize this molecule.
References
- 1. Buy Morpholine-4-carbohydrazide | 29053-23-4 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. MORPHOLINE-4-CARBOHYDRAZIDE CAS#: 29053-23-4 [m.chemicalbook.com]
- 4. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. thinksrs.com [thinksrs.com]
- 9. Regulation of G1 Cell Cycle Progression: Distinguishing the Restriction Point from a Nutrient-Sensing Cell Growth Checkpoint(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G1/S transition - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Spectroscopic Analysis of Morpholine-4-carbohydrazide: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic characteristics of Morpholine-4-carbohydrazide (C₅H₁₁N₃O₂), a heterocyclic compound featuring both morpholine and carbohydrazide functionalities.[1] The structural elucidation of this molecule is critical for its application in research and drug development, where it has shown potential antitumor, antiviral, and antifungal properties.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its molecular structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of Morpholine-4-carbohydrazide.[2] Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms.[2] For Morpholine-4-carbohydrazide, the spectrum shows characteristic signals for the morpholine ring protons and the hydrazide NH₂ protons. The protons on the carbons adjacent to the electronegative oxygen atom are deshielded, causing them to resonate at a lower field (higher ppm value).[2]
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
| Morpholine CH₂ (adjacent to O) | 3.75 | Triplet |
| Morpholine CH₂ (adjacent to N) | 3.65 | Triplet |
| Hydrazide NH₂ | 4.8 | Broad Signal |
| Data sourced from Smolecule[1] |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about the carbon skeleton.[2] The spectrum for Morpholine-4-carbohydrazide typically shows three distinct signals corresponding to the two different methylene carbons of the morpholine ring and the carbonyl carbon of the hydrazide group.[1]
| Carbon Assignment | Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | 158.3 |
| Morpholine C (adjacent to O) | 66.8 |
| Morpholine C (adjacent to N) | 44.2 |
| Data sourced from Smolecule[1] |
Experimental Protocol for NMR Analysis
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is outlined below:
-
Sample Preparation : Dissolve approximately 5-10 mg of Morpholine-4-carbohydrazide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.
-
Instrument Setup : Calibrate and set up the NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition :
-
Insert the sample tube into the spectrometer's probe.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving high resolution and sharp signals.[2]
-
Acquire the ¹H spectrum by applying a standard pulse sequence.
-
Acquire the proton-decoupled ¹³C spectrum. A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.
-
-
Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to obtain the final, interpretable spectrum.[2]
Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] The IR spectrum of Morpholine-4-carbohydrazide confirms the presence of the key hydrazide and morpholine ring structures through their characteristic vibrational frequencies.[1]
| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |
| N-H Stretching | 3298 and 3180 | Hydrazide (NH₂) |
| C=O Stretching | 1645 | Carbonyl (Amide) |
| N-H Bending | 1542 | Hydrazide (NH) |
| Data sourced from Smolecule[1] |
Experimental Protocol for IR Analysis
The following protocol is typical for solid-state IR analysis using the KBr pellet method:
-
Sample Preparation : Grind a small amount (1-2 mg) of Morpholine-4-carbohydrazide with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation : Transfer the powder into a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.
-
Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Spectrum Recording : Record the spectrum, typically over a range of 4000-400 cm⁻¹, by averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[1]
MS Data and Fragmentation
For Morpholine-4-carbohydrazide (Molecular Formula: C₅H₁₁N₃O₂, Molecular Weight: 145.16 g/mol ), electrospray ionization (ESI) is a common method.[1][3] The analysis confirms the molecular weight and reveals characteristic fragments that correspond to the stable morpholine substructure.[1]
| m/z Value | Assignment |
| 146 | [M+H]⁺ (Protonated molecular ion) |
| 87 | [Morpholine]⁺ fragment |
| 57 | [Morpholine - CH₂O]⁺ fragment |
| Data sourced from Smolecule[1] |
Experimental Protocol for MS Analysis
A general procedure for obtaining an ESI-MS spectrum is as follows:
-
Sample Preparation : Prepare a dilute solution of Morpholine-4-carbohydrazide (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion : Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization : Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are formed (e.g., [M+H]⁺ in positive ion mode).
-
Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus the m/z ratio.
Integrated Spectroscopic Analysis Workflow
The conclusive identification of Morpholine-4-carbohydrazide relies on the integration of data from multiple spectroscopic techniques. Each method provides complementary information, and together they allow for a comprehensive structural elucidation. The logical workflow from sample preparation to final structure confirmation is depicted below.
Caption: Workflow for the integrated spectroscopic analysis of Morpholine-4-carbohydrazide.
References
The Pharmacological Versatility of the Morpholine-4-Carbohydrazide Scaffold: A Technical Guide
For Immediate Release
A Deep Dive into the Biological Activities, Experimental Protocols, and Signaling Pathways of Morpholine-4-Carbohydrazide Derivatives
The morpholine-4-carbohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the antimicrobial, anticancer, anti-inflammatory, and antioxidant properties of this versatile molecular framework. The information presented herein is curated from a comprehensive review of contemporary scientific literature, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Biological Activities: A Quantitative Overview
Derivatives of morpholine-4-carbohydrazide have been extensively synthesized and evaluated for their therapeutic potential. The inherent structural features of the morpholine ring, such as its ability to improve pharmacokinetic profiles, combined with the reactive carbohydrazide moiety, make this scaffold a fertile ground for the development of novel bioactive compounds.[1][2] The biological activities are significantly influenced by the various substitutions on the carbohydrazide backbone, often leading to the formation of Schiff bases, semicarbazides, and other related structures.[3]
Antimicrobial Activity
The morpholine-4-carbohydrazide scaffold has been a foundation for the development of potent antimicrobial agents. Derivatives, particularly Schiff bases, have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][5][6] The mechanism of action is often attributed to the azomethine group in Schiff bases, which is crucial for their biological activity.
Table 1: Antimicrobial Activity of Morpholine-4-Carbohydrazide Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus | S. epidermidis | B. cereus | M. luteus | E. coli | C. albicans | A. niger | Reference |
| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | 25 | 19 | 21 | 16 | 29 | 20 | 40 | [6] |
| 4-(4-(3-Nitro-benzylidene-imino)phenyl)-morpholine | - | - | - | - | - | - | - | [5] |
| Semicarbazide with 4-bromophenyl moiety | - | - | - | - | 3.91 (vs E. faecalis) | - | - | [3] |
| Thiosemicarbazide with 4-trifluoromethylphenyl group | 31.25-62.5 | 31.25-62.5 | 31.25-62.5 | 31.25-62.5 | - | - | - | [3] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to variations in experimental conditions.
Anticancer Activity
The cytotoxic potential of morpholine-4-carbohydrazide derivatives against various cancer cell lines is a rapidly growing area of research. These compounds have been shown to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways.[1][7] The presence of specific substituents on the aromatic rings of Schiff base derivatives plays a crucial role in their anticancer efficacy.
Table 2: Anticancer Activity of Morpholine-4-Carbohydrazide and Related Derivatives (IC₅₀ in µM)
| Compound/Derivative | A549 (Lung) | MCF-7 (Breast) | SHSY-5Y (Neuroblastoma) | HeLa (Cervical) | HL-60 (Leukemia) | Reference |
| AK-3 (Quinazoline-morpholine) | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 | - | - | [1] |
| AK-10 (Quinazoline-morpholine) | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 | - | - | [1] |
| 10e (Tetrahydroquinoline-morpholine) | 0.033 ± 0.003 | - | - | - | - | [8] |
| 10h (Tetrahydroquinoline-morpholine) | - | 0.087 ± 0.007 | - | - | - | [8] |
| Benzo[a]phenazine derivative 5d-2 | 1.04-2.27 | 1.04-2.27 | - | 1.04-2.27 | 1.04-2.27 | [9] |
Note: IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data is compiled from various sources.
Anti-inflammatory Activity
Several derivatives of the morpholine-4-carbohydrazide scaffold have exhibited promising anti-inflammatory properties. The in vivo carrageenan-induced paw edema model in rats is a standard assay for evaluating the acute anti-inflammatory activity of novel compounds.
Table 3: Anti-inflammatory Activity of Morpholine-4-Carbohydrazide Derivatives
| Compound/Derivative | Animal Model | Dose | % Inhibition of Paw Edema | Time Point | Reference |
| N-acyl hydrazone derivative 4c | Rat | 100 µmol/kg | 35.9% | 2 h | [10] |
| N-acyl hydrazone derivative 4c | Rat | 100 µmol/kg | 52.8% | 4 h | [10] |
| Detoxified Daphne oleoides (high dose) | Rat | - | 39.4% | 5 h | [11] |
| Mangifera indica extract | Rat | 400 mg/kg | 53% | - | [12] |
Note: Percentage inhibition is relative to the control group. Data is compiled from various sources.
Antioxidant Activity
The ability of morpholine-4-carbohydrazide derivatives to scavenge free radicals is another important facet of their biological profile. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method to quantify antioxidant potential.
Table 4: Antioxidant Activity of Morpholine-4-Carbohydrazide Derivatives (DPPH Scavenging Assay)
| Compound/Derivative | IC₅₀ (µM) | Reference |
| Dihydropyrazole-Carbohydrazide 2c | 16 ± 4 | [13] |
| Dihydropyrazole-Carbohydrazide 2h | 17 ± 3 | [13] |
| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone (17) | Higher than Ascorbic Acid | [14] |
| Thiazolidin-4-one derivative 11 | Most active in series | [15] |
Note: IC₅₀ represents the concentration required to scavenge 50% of DPPH radicals. Data is compiled from various sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the biological activities of morpholine-4-carbohydrazide derivatives.
Synthesis of Morpholine-4-carbohydrazide Derivatives (General Scheme)
A common synthetic route involves the reaction of a substituted benzoic acid with morpholine, followed by esterification and subsequent treatment with hydrazine hydrate to yield the morpholine-4-carbohydrazide core. This intermediate is then typically reacted with various aromatic aldehydes or ketones to produce a diverse library of Schiff bases.[4]
Caption: General synthetic workflow for morpholine-4-carbohydrazide Schiff bases.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration (e.g., 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under optimal conditions (e.g., 37°C for 24-48 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[5]
Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[16]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds or a standard drug (e.g., indomethacin) are administered to the animals (e.g., orally or intraperitoneally).
-
Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the paw volume of the treated groups with that of the control group.[10][11]
Antioxidant Assay (DPPH Radical Scavenging)
-
Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The test compounds are prepared in a series of concentrations.
-
Reaction Mixture: The test compound solutions are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals.
-
IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the compound required to scavenge 50% of the DPPH free radicals.[13][17]
Signaling Pathways and Mechanisms of Action
The anticancer activity of morpholine derivatives is often linked to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and survival. Dysregulation of this pathway is a common feature in many cancers. Some morpholine derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth.[7]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.
Ras-Raf-MEK-ERK (MAPK) Pathway
The Ras-Raf-MEK-ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that controls cell proliferation, differentiation, and survival. Mutations in this pathway are frequently observed in various cancers. Certain morpholine-containing compounds have been developed to target and inhibit components of this pathway, thereby exerting their anticancer effects.[7]
Caption: Targeting the Ras-Raf-MEK-ERK (MAPK) pathway with morpholine derivatives.
Conclusion
The morpholine-4-carbohydrazide scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The extensive research into its derivatives has revealed a wealth of data on their antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. This technical guide provides a consolidated resource for understanding the multifaceted biological potential of this scaffold, offering a foundation for future research and development in this exciting area of medicinal chemistry. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective drugs based on the morpholine-4-carbohydrazide framework.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbcp.com [ijbcp.com]
- 13. mdpi.com [mdpi.com]
- 14. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
Morpholine-4-carbohydrazide: A Technical Guide to its Synthesis, Properties, and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-4-carbohydrazide is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry. Its structure, incorporating both a morpholine ring and a carbohydrazide functional group, provides a unique scaffold for the synthesis of a wide array of derivatives with diverse biological activities. The morpholine moiety is a privileged pharmacophore known to enhance the potency and modulate the pharmacokinetic properties of drug candidates. The carbohydrazide group offers a reactive handle for the introduction of various substituents, leading to the generation of extensive chemical libraries for drug discovery.
This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of Morpholine-4-carbohydrazide. It further delves into the synthesis, biological activities, and mechanisms of action of its derivatives, which have shown promise as antimicrobial, antitumor, and antiviral agents.
Discovery and History
While the exact date and discoverer of Morpholine-4-carbohydrazide are not well-documented in readily available literature, its synthesis and investigation are intrinsically linked to the exploration of morpholine and hydrazide chemistry in the 20th century. Morpholine itself was first synthesized in the late 19th century. The development of various synthetic routes to produce carbohydrazides and their derivatives for pharmaceutical and other applications likely led to the synthesis of Morpholine-4-carbohydrazide as a key intermediate. Its primary role has been as a precursor for the synthesis of more complex molecules with desired biological activities.
Synthesis of Morpholine-4-carbohydrazide
Several synthetic routes have been reported for the preparation of Morpholine-4-carbohydrazide. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
From Ethyl Morpholine-4-carboxylate
A common and efficient method involves the hydrazinolysis of ethyl morpholine-4-carboxylate. This two-step process starts with the reaction of morpholine with ethyl chloroformate to yield the carboxylate intermediate, which is then reacted with hydrazine hydrate.
Experimental Protocol:
Step 1: Synthesis of Ethyl morpholine-4-carboxylate
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl morpholine-4-carboxylate.
Step 2: Synthesis of Morpholine-4-carbohydrazide
-
Dissolve ethyl morpholine-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product, Morpholine-4-carbohydrazide, will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Synthesis of Morpholine-4-carbohydrazide from Ethyl Morpholine-4-carboxylate.
Physicochemical Properties
The physicochemical properties of Morpholine-4-carbohydrazide are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁N₃O₂ | |
| Molecular Weight | 145.16 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 138-142 °C | |
| Solubility | Soluble in water and ethanol | |
| pKa | ~3.5 (hydrazide proton) | (Predicted) |
Biological Activities of Morpholine-4-carbohydrazide Derivatives
While Morpholine-4-carbohydrazide itself is primarily used as a synthetic intermediate, its derivatives have been extensively investigated for a range of biological activities.
Antimicrobial Activity
Derivatives of Morpholine-4-carbohydrazide, particularly Schiff bases and heterocyclic compounds synthesized from it, have demonstrated significant antimicrobial activity against a variety of bacterial and fungal strains.
Synthesis of Antimicrobial Derivatives (Schiff Bases):
A common approach to synthesize antimicrobial derivatives is the condensation of Morpholine-4-carbohydrazide with various aromatic aldehydes to form Schiff bases.
Experimental Protocol (General):
-
Dissolve Morpholine-4-carbohydrazide (1.0 eq) in a suitable solvent like ethanol.
-
Add the desired aromatic aldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. The Schiff base product often precipitates.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize if necessary.
General synthesis of Schiff base derivatives.
Antimicrobial Activity Data (MIC values for derivatives):
| Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Schiff Base (e.g., with substituted benzaldehydes) | Staphylococcus aureus | 12.5 - 200 | |
| Escherichia coli | 25 - 400 | ||
| Candida albicans | 50 - 500 | ||
| Triazole Derivatives | Mycobacterium tuberculosis | 0.78 - 6.25 |
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay:
The MIC of the synthesized compounds is typically determined using the broth microdilution method.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-30°C for 48-72 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Antitumor Activity
Various derivatives of Morpholine-4-carbohydrazide have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines. The mechanism of action often involves the induction of apoptosis.
Antitumor Activity Data (IC₅₀ values for derivatives):
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hydrazone Derivatives | MCF-7 (Breast Cancer) | 5.2 - 25.8 | |
| HeLa (Cervical Cancer) | 8.1 - 32.4 | ||
| A549 (Lung Cancer) | 10.5 - 45.1 | ||
| Thiazole Derivatives | HepG2 (Liver Cancer) | 2.5 - 15.7 |
Experimental Protocol for MTT Assay (Cytotoxicity):
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Proposed Mechanism of Action: Induction of Apoptosis
Some hydrazide derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.
Proposed apoptosis induction pathway by hydrazide derivatives.
Antiviral Activity
Derivatives of morpholine have been investigated for their potential as antiviral agents. While specific data for Morpholine-4-carbohydrazide derivatives is limited, the morpholine scaffold is present in several antiviral drugs. The mechanism of action can vary depending on the virus and the specific chemical structure of the derivative.
Antiviral Activity Data (EC₅₀ values for related morpholine derivatives):
| Derivative Class | Virus | EC₅₀ (µM) | Reference |
| Substituted Morpholines | Influenza A | 1.5 - 10.2 | |
| Herpes Simplex Virus-1 | 2.8 - 15.5 | ||
| Hepatitis C Virus | 0.5 - 5.0 |
Experimental Protocol for Antiviral Assay (e.g., Plaque Reduction Assay):
-
Grow a confluent monolayer of host cells in a multi-well plate.
-
Infect the cells with a known amount of virus for a specific period.
-
Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose or methylcellulose).
-
Incubate the plates for a period sufficient for plaque formation.
-
Fix and stain the cells to visualize the plaques.
-
Count the number of plaques in each well.
-
The EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%) is calculated.
Conclusion
Morpholine-4-carbohydrazide is a valuable synthetic intermediate in the field of medicinal chemistry. While the compound itself has limited reported biological activity, its derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antitumor, and antiviral properties. This technical guide has provided an overview of the synthesis of Morpholine-4-carbohydrazide and its derivatives, along with a summary of their biological evaluation and proposed mechanisms of action. Further research into the structure-activity relationships of these derivatives will be crucial for the development of new and effective therapeutic agents. The versatility of the Morpholine-4-carbohydrazide scaffold ensures its continued importance in the quest for novel drug candidates.
Morpholine-4-carbohydrazide: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. Understanding the solubility of morpholine-4-carbohydrazide is paramount for its effective use in reaction chemistry, formulation development, and as a precursor for novel chemical entities.
Qualitative Solubility of Morpholine-4-carbohydrazide
Based on available literature, morpholine-4-carbohydrazide exhibits the following general solubility characteristics:
| Solvent | Qualitative Solubility | Notes |
| Water | Soluble | The presence of polar functional groups, including the morpholine ring, amide, and hydrazide moieties, contributes to its affinity for aqueous media. |
| Ethanol | Soluble | Often used as a solvent for recrystallization, indicating good solubility at elevated temperatures and lower solubility at ambient or sub-ambient temperatures. |
| Methanol | Soluble | Similar to ethanol, its polar nature makes it a suitable solvent. |
| Organic Solvents (General) | Varies | Solubility in other organic solvents will depend on the polarity of the solvent, with better solubility expected in more polar organic solvents. |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound.[1] The following protocol outlines the steps to accurately measure the solubility of morpholine-4-carbohydrazide in various solvents.
1. Materials and Equipment:
-
Morpholine-4-carbohydrazide (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.) of analytical grade
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
pH meter (for aqueous solutions)
2. Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of morpholine-4-carbohydrazide and add it to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that a saturated solution is formed.
-
Place the sealed container in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to allow for equilibration. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in the solution remains constant).
-
-
Phase Separation:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of morpholine-4-carbohydrazide.
-
Prepare a calibration curve using standard solutions of known concentrations of morpholine-4-carbohydrazide to quantify the amount in the sample.
-
-
Calculation:
-
Calculate the solubility of morpholine-4-carbohydrazide in the chosen solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or g/100mL.
-
3. Experimental Workflow Diagram:
Caption: Experimental workflow for determining the solubility of Morpholine-4-carbohydrazide.
Logical Relationships in Solubility Determination
The determination of solubility follows a logical progression of steps designed to ensure accuracy and reproducibility. The following diagram illustrates the key relationships and dependencies in this process.
Caption: Logical flow from experimental inputs to the final solubility data.
Conclusion
While quantitative solubility data for morpholine-4-carbohydrazide remains to be extensively published, the qualitative information and the detailed experimental protocol provided in this guide offer a solid foundation for researchers. By employing standardized methods like the shake-flask technique, accurate and reproducible solubility data can be generated. This information is indispensable for advancing the use of morpholine-4-carbohydrazide in various scientific and industrial applications, from optimizing reaction conditions to developing novel pharmaceutical formulations.
References
An In-depth Technical Guide to the Thermogravimetric Analysis of Morpholine-4-carbohydrazide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, a thorough review of scientific literature and chemical databases reveals no specific experimental data on the thermogravimetric analysis (TGA) of Morpholine-4-carbohydrazide. This guide is therefore constructed based on established principles of thermal analysis and data from structurally related compounds, such as carbohydrazide and various morpholine derivatives. The quantitative data presented herein is hypothetical and intended for illustrative purposes.
Introduction
Morpholine-4-carbohydrazide is a chemical entity that incorporates both a morpholine ring and a carbohydrazide functional group. Such compounds are of interest in pharmaceutical and materials science due to their potential biological activities and role as versatile synthetic intermediates.[1] Thermogravimetric analysis (TGA) is a critical technique for characterizing the thermal stability of such compounds.[2] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing crucial information about its decomposition profile, thermal stability, and compositional characteristics.[2] This guide outlines a comprehensive approach to the thermogravimetric analysis of Morpholine-4-carbohydrazide, including a detailed experimental protocol, hypothetical data interpretation, and a plausible thermal decomposition pathway.
Experimental Protocols
A standard experimental protocol for conducting the thermogravimetric analysis of an organic compound like Morpholine-4-carbohydrazide is detailed below.
Instrumentation and Sample Preparation
-
Instrument: A calibrated thermogravimetric analyzer is required.
-
Crucible: An inert crucible, typically made of alumina or platinum, should be used.
-
Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed and placed into the TGA crucible.[2] To ensure reproducibility, a consistent sample mass and packing should be used for all analyses.
TGA Measurement Parameters
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. A constant purge gas flow rate (e.g., 20-50 mL/min) is maintained throughout the analysis.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature, typically in the range of 600-800°C, at a constant heating rate. A common heating rate for such analyses is 10°C/min.
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
A visual representation of the experimental workflow is provided below.
Data Presentation and Interpretation
The primary outputs of a TGA experiment are the thermogravimetric (TG) curve, which plots mass versus temperature, and the derivative thermogravimetric (DTG) curve, representing the rate of mass change. From these curves, key quantitative data can be extracted. The following table summarizes hypothetical TGA data for Morpholine-4-carbohydrazide.
| Decomposition Stage | Temperature Range (°C) | Onset Temperature (°C) (Tonset) | Peak Decomposition Temperature (°C) (Tpeak) | Weight Loss (%) | Residual Mass (%) | Plausible Lost Fragment(s) |
| 1 | 150 - 250 | 165 | 210 | 49.5 | 50.5 | Hydrazide group (N2H3) and cleavage of the C-N bond |
| 2 | 250 - 450 | 280 | 350 | 39.5 | 11.0 | Morpholine ring fragmentation |
| 3 | > 450 | - | - | 11.0 | 0.0 | Final decomposition of remaining organic fragments |
Interpretation of Hypothetical Data:
-
Stage 1: The initial weight loss is attributed to the decomposition of the less stable carbohydrazide moiety. The parent compound, carbohydrazide, is known to decompose around 153°C.[3][4]
-
Stage 2: The subsequent major weight loss at a higher temperature range likely corresponds to the fragmentation of the more stable morpholine ring.
-
Stage 3: The final stage represents the slow decomposition of the remaining carbonaceous residue.
Visualization of Decomposition Pathway
Based on the functional groups present in Morpholine-4-carbohydrazide, a plausible thermal decomposition pathway can be proposed. The initial step is likely the cleavage of the C-N bond connecting the morpholine ring to the carbohydrazide group, followed by the decomposition of the hydrazide moiety and subsequent fragmentation of the morpholine ring.
Conclusion
While specific experimental data for the thermogravimetric analysis of Morpholine-4-carbohydrazide is not currently available in the public domain, this technical guide provides a comprehensive framework for conducting and interpreting such an analysis. The detailed experimental protocol, hypothetical data, and plausible decomposition pathway serve as a valuable resource for researchers and scientists working with this compound or structurally similar molecules. The thermal stability information derived from TGA is essential for understanding the material's limitations and potential applications in various fields, including drug development and materials science. It is recommended that experimental TGA be performed on Morpholine-4-carbohydrazide to validate and refine the hypothetical data presented in this guide.
References
The Versatility of Morpholine-4-carbohydrazide in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical and metabolic properties. When coupled with a carbohydrazide moiety, it gives rise to Morpholine-4-carbohydrazide, a versatile building block for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the potential applications of Morpholine-4-carbohydrazide in medicinal chemistry, focusing on its synthesis, derivatization, and the pharmacological activities of its analogues, including antimicrobial, anticancer, antitubercular, anti-inflammatory, and anticonvulsant properties.
Synthesis and Derivatization
Morpholine-4-carbohydrazide can be synthesized through several methods, with a common and efficient approach involving the reaction of morpholine with an appropriate carbonylating agent followed by treatment with hydrazine hydrate.[1] The presence of the reactive hydrazide group allows for facile derivatization, most notably through condensation reactions with various aldehydes and ketones to form Schiff bases (hydrazones). This straightforward synthetic accessibility makes it an attractive starting material for generating large libraries of compounds for biological screening.
General Experimental Protocol: Synthesis of Morpholine-4-carbohydrazide Schiff Bases
A typical procedure for the synthesis of Schiff base derivatives of Morpholine-4-carbohydrazide involves the refluxing of equimolar amounts of Morpholine-4-carbohydrazide and a substituted aldehyde or ketone in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid).[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration, washed, and may be further purified by recrystallization.
Antimicrobial Applications
Derivatives of Morpholine-4-carbohydrazide have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The imine linkage of the Schiff bases is often crucial for their biological activity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of Morpholine-4-carbohydrazide derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[3][4] In this assay, serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates. A standardized inoculum of the target microorganism is added to each well, and the plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 1: Antimicrobial Activity of Selected Morpholine-4-carbohydrazide Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Schiff base of 4-(4-aminophenyl)-morpholine with 4-hydroxybenzaldehyde | Staphylococcus aureus | 25 | [5] |
| Schiff base of 4-(4-aminophenyl)-morpholine with 4-hydroxybenzaldehyde | Staphylococcus epidermidis | 19 | [5] |
| Schiff base of 4-(4-aminophenyl)-morpholine with 4-hydroxybenzaldehyde | Bacillus cereus | 21 | [5] |
| Schiff base of 4-(4-aminophenyl)-morpholine with 4-hydroxybenzaldehyde | Micrococcus luteus | 16 | [5] |
| Schiff base of 4-(4-aminophenyl)-morpholine with 4-hydroxybenzaldehyde | Escherichia coli | 29 | [5] |
| Schiff base of 4-(4-aminophenyl)-morpholine with 4-hydroxybenzaldehyde | Candida albicans | 20 | [5] |
| Schiff base of 4-(4-aminophenyl)-morpholine with 4-hydroxybenzaldehyde | Aspergillus niger | 40 | [5] |
| 1,2,4-triazole derivative of 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide | Mycobacterium smegmatis | 15.6 | [3] |
Logical Workflow for Antimicrobial Drug Discovery
The process of discovering and developing a new antimicrobial agent from a Morpholine-4-carbohydrazide scaffold follows a structured workflow.
Anticancer Applications
A significant area of investigation for Morpholine-4-carbohydrazide derivatives is in oncology. Many of these compounds have demonstrated potent cytotoxic activity against various cancer cell lines. One of the key mechanisms of action for some of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in tumor angiogenesis.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is widely used to screen for the cytotoxic potential of novel compounds.[1][7][8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Morpholine-4-carbohydrazide derivatives for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is then calculated.
Table 2: Anticancer Activity of Selected Morpholine-4-carbohydrazide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine substituted quinazoline derivative (AK-3) | A549 (Lung) | 10.38 ± 0.27 | [9] |
| Morpholine substituted quinazoline derivative (AK-3) | MCF-7 (Breast) | 6.44 ± 0.29 | [9] |
| Morpholine substituted quinazoline derivative (AK-3) | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [9] |
| Morpholine substituted quinazoline derivative (AK-10) | A549 (Lung) | 8.55 ± 0.67 | [9] |
| Morpholine substituted quinazoline derivative (AK-10) | MCF-7 (Breast) | 3.15 ± 0.23 | [9] |
| Morpholine substituted quinazoline derivative (AK-10) | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [9] |
| Morpholine-benzimidazole-oxadiazole derivative (5h) | HT-29 (Colon) | 3.103 ± 0.979 | [6] |
| Morpholine-benzimidazole-oxadiazole derivative (5j) | HT-29 (Colon) | 9.657 ± 0.149 | [6] |
| Morpholine-benzimidazole-oxadiazole derivative (5c) | HT-29 (Colon) | 17.750 ± 1.768 | [6] |
VEGFR-2 Inhibition and Apoptosis Signaling
The anticancer effects of these compounds are often mediated through the induction of apoptosis (programmed cell death). Inhibition of VEGFR-2 can trigger the intrinsic apoptotic pathway.
Experimental Protocol: VEGFR-2 Kinase Assay
The inhibitory activity of compounds against VEGFR-2 can be determined using a kinase assay kit.[10][11] The principle of this assay is to measure the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 enzyme. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and thus, a potent inhibitor will result in a higher luminescence signal. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.
Experimental Protocol: Western Blot Analysis of Apoptosis Markers
To confirm the induction of apoptosis, the expression levels of key apoptotic proteins can be analyzed by Western blotting.[12][13] Cell lysates from treated and untreated cancer cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for proteins such as Bcl-2, Bax, and cleaved caspases. A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with the presence of cleaved (active) caspases, are indicative of apoptosis.
Antitubercular Activity
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Hydrazone derivatives of various heterocyclic scaffolds have shown promising activity against Mycobacterium tuberculosis.
Table 3: Antitubercular Activity of Selected Hydrazone Derivatives
| Compound Class | Mycobacterium tuberculosis Strain | MIC (µM) | Reference |
| Heterocyclic hydrazone | H37Rv | 7.56 | [14] |
| Heterocyclic hydrazone | H37Rv | 0.58 | [14] |
| Heterocyclic hydrazone | H37Rv | 0.81 | [14] |
| Heterocyclic hydrazone | H37Rv | 0.09 | [14] |
| Heterocyclic hydrazone | H37Rv | 0.02 | [14] |
Anti-inflammatory and Anticonvulsant Potential
The versatile scaffold of Morpholine-4-carbohydrazide has also been explored for its potential in developing anti-inflammatory and anticonvulsant drugs.
Anti-inflammatory Activity
Certain pyrazole-hydrazone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.[15]
Table 4: Anti-inflammatory Activity of a Pyrazole-Hydrazone Derivative
| Compound | Enzyme Inhibition | IC50 (µM) |
| Pyrazole-hydrazone 4a | COX-2 | 0.67 |
| Pyrazole-hydrazone 4b | COX-2 | 0.58 |
Anticonvulsant Activity
The maximal electroshock (MES) seizure test is a common preclinical model for evaluating the efficacy of potential anticonvulsant drugs.[16] The ED50, or the median effective dose that protects 50% of animals from seizures, is a key parameter measured.
Table 5: Anticonvulsant Activity of Selected Quinazoline Derivatives
| Compound | Anticonvulsant Activity (MES test) | ED50 (mg/kg) | Reference |
| Quinazoline 5b | Protection against MES-induced seizures | 152 | [17] |
| Quinazoline 5c | Protection against MES-induced seizures | 165 | [17] |
| Quinazoline 5d | Protection against MES-induced seizures | 140 | [17] |
Conclusion
Morpholine-4-carbohydrazide is a highly valuable and synthetically accessible scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for the development of new therapeutic agents. The data and protocols presented in this technical guide highlight the significant potential of this compound class in addressing a range of diseases, from infectious diseases to cancer. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of Morpholine-4-carbohydrazide derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Synthesis and Derivatization of Morpholine-4-carbohydrazide
Introduction
Morpholine and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anticonvulsant properties.[1] Morpholine-4-carbohydrazide, an organic compound featuring both morpholine and carbohydrazide functionalities, serves as a crucial intermediate in the synthesis of various heterocyclic compounds.[2] Its derivatives, particularly Schiff bases and thiazolidinones, are of great interest to researchers for their potential as antimicrobial, antifungal, and antiviral agents.[1][2][3] These application notes provide detailed protocols for the synthesis of the key intermediate, 2-(morpholin-4-yl)acetohydrazide, and its subsequent conversion into Schiff base and 4-thiazolidinone derivatives.
Potential Applications
Derivatives of morpholine-4-carbohydrazide have been investigated for a variety of pharmacological activities:
-
Antimicrobial Properties: Many derivatives, including Schiff bases and thiazolidinones, have shown promising activity against various strains of Gram-positive and Gram-negative bacteria as well as fungal species.[3][4][5][6]
-
Antitumor Activity: Preliminary studies suggest that the core compound and its derivatives may possess antitumor properties by inducing apoptosis in certain cancer cell lines.[2][7]
-
Antiviral Activity: The carbohydrazide structure has been associated with antiviral activity against viruses such as influenza A and B.[2]
Protocol 1: Synthesis of 2-(morpholin-4-yl)acetohydrazide
This protocol outlines a two-step synthesis starting from morpholine. The first step involves the formation of an ester, ethyl morpholin-4-ylacetate, which is then converted to the desired hydrazide through reaction with hydrazine hydrate.[1][3][8][9]
Workflow for Synthesis of 2-(morpholin-4-yl)acetohydrazide
Caption: Two-step synthesis of the hydrazide intermediate.
Experimental Protocol
Step 1: Synthesis of Ethyl morpholin-4-ylacetate (1)
-
Principle: This reaction is a nucleophilic substitution where the secondary amine of morpholine attacks the electrophilic carbon of ethyl chloroacetate, yielding the corresponding ester.[3][9]
-
Materials and Reagents:
-
Morpholine
-
Ethyl chloroacetate
-
Triethylamine (catalyst)
-
Benzene (solvent)
-
Crushed ice
-
-
Procedure:
-
In a round-bottom flask, combine morpholine with ethyl chloroacetate in benzene.[1][3]
-
Reflux the mixture for several hours (see Table 1 for typical duration).[8]
-
After cooling, filter the precipitate of triethylamine hydrochloride and wash it with dry benzene.[1]
-
Remove half of the solvent from the filtrate by distillation.[1]
-
Pour the remaining residue into crushed ice to precipitate the crude product.[1]
-
Recrystallize the product from ethanol.[1]
-
Step 2: Synthesis of 2-(morpholin-4-yl)acetohydrazide (2)
-
Principle: The ester intermediate undergoes hydrazinolysis, where hydrazine hydrate acts as a nucleophile, attacking the carbonyl carbon of the ester and replacing the ethoxy group to form the hydrazide.[3]
-
Materials and Reagents:
-
Ethyl morpholin-4-ylacetate (from Step 1)
-
Hydrazine hydrate (80%)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve ethyl morpholin-4-ylacetate (0.05 mol) in ethanol (20 ml) in a round-bottom flask.[1][8]
-
Add hydrazine hydrate (80%, 0.05 mol).[1]
-
Remove the excess ethanol by distillation.[1]
-
Upon cooling, a white crystalline product of 2-(morpholin-4-yl)acetohydrazide will form.[1]
-
Collect the crystals by filtration and recrystallize from ethanol.[1][8]
-
Quantitative Data for Synthesis of Intermediate (2)
| Compound | Reactants | Solvent/Catalyst | Reaction Time | Yield (%) | M.P. (°C) | Reference |
| 1 | Morpholine, Ethyl chloroacetate | Benzene/Triethylamine | - | - | - | [1][3] |
| 2 | Compound 1 , Hydrazine Hydrate | Ethanol | 6 hrs | 85 | 78-80 | [1] |
Protocol 2: Synthesis of Schiff Base Derivatives
This protocol describes the synthesis of Schiff bases (azomethines) through the condensation of 2-(morpholin-4-yl)acetohydrazide with various aromatic aldehydes or ketones.[3][5]
Workflow for Synthesis of Schiff Bases
Caption: General scheme for Schiff base synthesis.
Experimental Protocol
-
Principle: The reaction involves a nucleophilic addition of the terminal amine group (-NH2) of the hydrazide to the carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic imine (-N=CH-) or azomethine group of the Schiff base.[5][10]
-
Materials and Reagents:
-
2-(morpholin-4-yl)acetohydrazide (Compound 2 )
-
Various aromatic aldehydes or ketones (e.g., benzaldehyde, 4-hydroxybenzaldehyde, acetophenone)[1]
-
Absolute Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-(morpholin-4-yl)acetohydrazide (0.01 mol) in absolute ethanol (30 ml).[1]
-
Add an equimolar amount (0.01 mol) of the selected aromatic aldehyde or ketone.[1]
-
Add 2-3 drops of glacial acetic acid as a catalyst.[1]
-
Reflux the reaction mixture for 4-6 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base.[1]
-
Quantitative Data for Schiff Base Synthesis
| Starting Aldehyde/Ketone | Solvent/Catalyst | Reaction Time | Yield (%) | M.P. (°C) | Reference |
| Benzaldehyde | Ethanol/Glacial Acetic Acid | 4 hrs | 80 | 148-150 | [1] |
| 4-Hydroxy Benzaldehyde | Ethanol/Glacial Acetic Acid | 5 hrs | 75 | 230-232 | [1] |
| 3-Nitro Benzaldehyde | Ethanol/Glacial Acetic Acid | 6 hrs | 85 | 198-200 | [1] |
| Acetophenone | Ethanol/Glacial Acetic Acid | 6 hrs | 70 | 128-130 | [1] |
Protocol 3: Synthesis of 4-Thiazolidinone Derivatives
This protocol details the cyclization of the synthesized Schiff bases with thioglycolic acid to form 4-thiazolidinone derivatives.[11][12]
Workflow for Synthesis of 4-Thiazolidinones
Caption: Cyclization reaction to form 4-thiazolidinones.
Experimental Protocol
-
Principle: This reaction is a cyclocondensation. The thiol group of thioglycolic acid attacks the imine carbon of the Schiff base, while the carboxylic acid group reacts with the imine nitrogen, leading to the formation of a five-membered thiazolidinone ring.[12]
-
Materials and Reagents:
-
Schiff base derivative (from Protocol 2)
-
Thioglycolic acid (mercaptoacetic acid)
-
Anhydrous Zinc Chloride (ZnCl₂) (catalyst)
-
1,4-Dioxane (dry, solvent)
-
10% Sodium bicarbonate solution
-
-
Procedure:
-
Take a mixture of the appropriate Schiff base (0.01 mol) and thioglycolic acid (0.015 mol) in dry 1,4-dioxane.[12]
-
Add a pinch of anhydrous ZnCl₂ as a catalyst.[12]
-
Reflux the mixture for 12-14 hours.[12]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Neutralize the mixture with a 10% sodium bicarbonate solution.[12]
-
The separated solid product is filtered, washed thoroughly with water, and dried.[12]
-
Recrystallize the final 4-thiazolidinone derivative from ethanol.[12]
-
Quantitative Data for 4-Thiazolidinone Synthesis
| Starting Schiff Base | Solvent/Catalyst | Reaction Time | Yield (%) | M.P. (°C) | Reference |
| Derivative from Benzaldehyde | Dioxane/ZnCl₂ | 12-14 hrs | 50-60 | Varies | [12] |
| Derivative from 4-Cl Benzaldehyde | Dioxane/ZnCl₂ | 12-14 hrs | ~58 | 218-220 | [12] |
| Derivative from 4-OCH₃ Benzaldehyde | Dioxane/ZnCl₂ | 12-14 hrs | ~62 | 196-198 | [12] |
Characterization
The chemical structures of all synthesized compounds should be confirmed using standard spectral methods, including:
-
FT-IR Spectroscopy: To identify key functional groups (e.g., C=O of hydrazide, C=N of Schiff base, C=O of thiazolidinone).[3][13]
-
¹H-NMR and ¹³C-NMR Spectroscopy: To confirm the proton and carbon framework of the synthesized molecules.[3][13]
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Buy Morpholine-4-carbohydrazide | 29053-23-4 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and spectral characterization of Schiff base complexes of Cu(II), Co(II), Zn(II) and VO(IV) containing 4-(4-aminophenyl)morpholine derivatives: antimicrobial evaluation and anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. ijacskros.com [ijacskros.com]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Morpholine-4-carbohydrazide as a Versatile Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-4-carbohydrazide is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, combining a morpholine ring and a carbohydrazide moiety, make it an attractive scaffold for the synthesis of a diverse range of bioactive molecules.[1] Derivatives of Morpholine-4-carbohydrazide, particularly hydrazones, have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing Morpholine-4-carbohydrazide in the discovery and development of novel therapeutic agents.
Synthetic Applications
Morpholine-4-carbohydrazide serves as a key intermediate in the synthesis of various heterocyclic compounds. The hydrazide functional group is particularly reactive and allows for the facile construction of hydrazones, pyrazoles, oxadiazoles, and other important pharmacophores.
A common and straightforward synthetic route involves the condensation reaction of Morpholine-4-carbohydrazide with various aldehydes or ketones to form the corresponding hydrazones.[3][4][5][6] This reaction is typically carried out under reflux in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid.
General Synthetic Protocol for Hydrazone Derivatives
A general procedure for the synthesis of morpholine-based hydrazones involves the reaction of Morpholine-4-carbohydrazide with a substituted aldehyde.[3]
Materials:
-
Morpholine-4-carbohydrazide
-
Substituted aldehyde (e.g., 5-morpholinothiophene-2-carbaldehyde)
-
Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve equimolar quantities (e.g., 1 mmol) of Morpholine-4-carbohydrazide and the appropriate substituted aldehyde in methanol (25 mL) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture for a specified time (typically 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold methanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Biological Applications and Mechanisms of Action
Derivatives of Morpholine-4-carbohydrazide have shown promising activity in several therapeutic areas.
Anticancer Activity
Numerous studies have reported the potent anticancer effects of morpholine-hydrazone scaffolds against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HT-29) cancer.[3][4][7][8]
Mechanism of Action: The anticancer activity of these compounds is often attributed to the induction of apoptosis (programmed cell death).[4][9] Some derivatives have been shown to exert their effects through specific signaling pathways:
-
Intrinsic Apoptotic Pathway: Certain piperidone derivatives containing a morpholine moiety induce cell death by triggering the intrinsic apoptotic pathway. This involves the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and subsequent activation of caspase-3/7.[10]
-
VEGFR-2 Inhibition: Some morpholine-benzimidazole-oxadiazole derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[8] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth.[11][12][13][14]
-
Downregulation of IL-6/JAK/STAT3 Pathway: A novel hydrazone derivative has been shown to exert its anti-hepatocellular carcinoma effects by significantly reducing the gene expression of interleukin-6 (IL-6). This leads to the suppression of the JAK/STAT3 signaling pathway, which is crucial for inflammation and tumorigenesis.[9]
Signaling Pathway: Intrinsic Apoptosis Induction
Caption: Intrinsic apoptosis pathway induced by morpholine derivatives.
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of VEGFR-2 signaling by morpholine derivatives.
Antimicrobial Activity
Derivatives of Morpholine-4-carbohydrazide have also exhibited significant antimicrobial activity against a range of bacterial and fungal strains.[2][11] Semicarbazide derivatives, in particular, have shown high activity against Gram-positive bacteria.
Quantitative Data Summary
The following tables summarize the reported biological activities of various Morpholine-4-carbohydrazide derivatives.
Table 1: Anticancer Activity (IC50 values in µM)
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 5 | MCF-7 | 7.08 ± 0.42 | [4] |
| 8 | MCF-7 | 1.26 ± 0.34 | [4] |
| 13 | HepG2 | 6.31 ± 1.03 | [4] |
| Tamoxifen (Standard) | MCF-7 | 11.00 ± 0.40 | [4] |
| Doxorubicin (Standard) | HepG2 | 6.00 ± 0.80 | [4] |
| 5h | HT-29 | 3.103 ± 0.979 | [8] |
| 5j | HT-29 | 9.657 ± 0.149 | [8] |
| 5c | HT-29 | 17.750 ± 1.768 | [8] |
| AK-3 | A549 | 10.38 ± 0.27 | [15] |
| AK-3 | MCF-7 | 6.44 ± 0.29 | [15] |
| AK-10 | A549 | 8.55 ± 0.67 | [15] |
| AK-10 | MCF-7 | 3.15 ± 0.23 | [15] |
| 10e | A549 | 0.033 ± 0.003 | [16] |
| 10h | MCF-7 | 0.087 ± 0.007 | [16] |
Table 2: Antimicrobial Activity (MIC values in µg/mL)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Semicarbazide derivative | Enterococcus faecalis | 3.91 | |
| Thiosemicarbazide derivative | Gram-positive strains | 31.25 - 62.5 | |
| 12 (1,2,4-triazole derivative) | Mycobacterium smegmatis | 15.6 | [2] |
Table 3: Enzyme Inhibition (IC50 values)
| Compound ID | Enzyme | IC50 | Reference |
| 10 (1,3-thiazole derivative) | Urease | 2.37 ± 0.19 µM | [2] |
| 5h | VEGFR-2 | 0.049 ± 0.002 µM | [8] |
| 5j | VEGFR-2 | 0.098 ± 0.011 µM | [8] |
| 5c | VEGFR-2 | 0.915 ± 0.027 µM | [8] |
| Sorafenib (Standard) | VEGFR-2 | 0.037 ± 0.001 µM | [8] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][7]
Experimental Workflow: MTT Assay
Caption: General workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Morpholine-4-carbohydrazide derivatives) in culture medium. After 24 hours of incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 24 to 72 hours.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[2][7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial agents.[3][6][17][18]
Experimental Workflow: Kirby-Bauer Test
Caption: Workflow for the Kirby-Bauer antimicrobial susceptibility test.
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a pure culture in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound (Morpholine-4-carbohydrazide derivative) onto the surface of the agar. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts.
Conclusion
Morpholine-4-carbohydrazide is a privileged scaffold in drug discovery, offering a facile entry point for the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents, with well-defined mechanisms of action for some compounds. The protocols and data presented herein provide a comprehensive resource for researchers aiming to explore the therapeutic potential of this versatile building block. Further investigation into the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the development of novel and effective drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asm.org [asm.org]
- 4. Morpholine hydrazone scaffold: Synthesis, anticancer activity and docking studies [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. pdb.apec.org [pdb.apec.org]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 12. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 16. mdpi.com [mdpi.com]
- 17. Manual for the laboratory identification and antimicrobial susceptibility testing of bacterial pathogens of public health importance in the developing world [who.int]
- 18. chainnetwork.org [chainnetwork.org]
Application Notes and Protocols for Antimicrobial Screening of Morpholine-4-carbohydrazide Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Morpholine and its derivatives are recognized as versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The Morpholine-4-carbohydrazide core, in particular, serves as a valuable building block for synthesizing novel derivatives such as hydrazones and semicarbazides, which have been investigated for their potential as new antimicrobial agents.[4][5][6][7] The emergence of drug-resistant microbial strains necessitates the continued discovery and evaluation of new chemical entities.[8][9][10]
These application notes provide detailed protocols for the preliminary antimicrobial screening of Morpholine-4-carbohydrazide derivatives using standard in vitro assays. The described methods include the Agar Well Diffusion assay for initial qualitative screening, followed by the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) for quantitative evaluation.
Overview of Antimicrobial Screening Workflow
The process of evaluating novel compounds for antimicrobial activity follows a structured workflow. It begins with a primary screening assay to identify compounds with any potential activity, followed by more rigorous quantitative tests to determine the potency and the nature of the antimicrobial effect (i.e., inhibitory versus bactericidal).
Caption: General workflow for antimicrobial drug discovery.
Data Presentation: Antimicrobial Activity
The following tables summarize representative data for hypothetical Morpholine-4-carbohydrazide derivatives against common bacterial pathogens.
Disclaimer: The following data are for illustrative purposes and may not represent the exact values for all synthesized compounds. Actual values must be determined experimentally.
Table 1: Agar Well Diffusion Assay Results
| Compound ID | Test Organism | Gram Stain | Zone of Inhibition (mm) |
| MHC-D1 | Staphylococcus aureus | Positive | 18 |
| Escherichia coli | Negative | 12 | |
| MHC-D2 | Staphylococcus aureus | Positive | 22 |
| Escherichia coli | Negative | 15 | |
| MHC-D3 | Staphylococcus aureus | Positive | 10 |
| Escherichia coli | Negative | 0 | |
| Ciprofloxacin | Staphylococcus aureus | Positive | 30 |
| (Control) | Escherichia coli | Negative | 35 |
Table 2: MIC and MBC Assay Results
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| MHC-D1 | Staphylococcus aureus | 62.5 | 250 | 4 | Bactericidal |
| Escherichia coli | 125 | >500 | >4 | Bacteriostatic | |
| MHC-D2 | Staphylococcus aureus | 31.25 | 62.5 | 2 | Bactericidal |
| Escherichia coli | 62.5 | 250 | 4 | Bactericidal | |
| Amoxicillin | Staphylococcus aureus | 0.39 | 0.78 | 2 | Bactericidal |
| (Control) | Escherichia coli | 12.5 | 25 | 2 | Bactericidal |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[11]
Experimental Protocols
Agar Well Diffusion Assay
This method is a widely used preliminary screening technique to assess the antimicrobial activity of test compounds.[10][12] It relies on the diffusion of the compound from a well through an agar medium inoculated with a test microorganism.[13]
Caption: Workflow for the Agar Well Diffusion assay.
Protocol:
-
Preparation of Inoculum: From a fresh 18-24 hour culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial inoculum. Rotate the swab against the side of the tube to remove excess fluid. Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate to form a uniform lawn.[10][14] Allow the plate to dry for a few minutes.
-
Well Preparation: Aseptically punch wells of 6 mm diameter into the inoculated agar plate using a sterile cork borer.[9]
-
Application of Test Compound: Prepare stock solutions of the Morpholine-4-carbohydrazide derivatives in a suitable solvent (e.g., DMSO). Add a defined volume (e.g., 50-100 µL) of the test compound solution into each well.[13][14]
-
Controls: Use a well with the solvent alone (e.g., DMSO) as a negative control and a well with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.[12]
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.[11]
-
Data Collection: After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm).[14]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][15] The broth microdilution method is a standardized and widely used technique for determining MIC values.[11]
Protocol:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[11]
-
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.[11]
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[11][15]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15][16] This test is performed as a subsequent step to the MIC assay.[16]
Caption: Workflow for MIC and MBC determination.
Protocol:
-
Subculturing: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[11]
-
Plating: From each of these clear wells, plate a small aliquot (e.g., 10 µL) onto a sterile, antibiotic-free MHA plate.[11] Spread the aliquot evenly.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[11]
-
Data Collection: After incubation, count the number of colonies (CFU) on each plate.
-
Determining the MBC: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[11][15][16]
Mechanism of Action Considerations
While the precise signaling pathways for novel Morpholine-4-carbohydrazide derivatives are subject to further investigation, the parent morpholine class of antifungals is known to interfere with sterol biosynthesis in the fungal cell membrane.[17] For antibacterial action, potential mechanisms could involve the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. Further studies, such as target-based assays, molecular docking, and transcriptomics, are required to elucidate the specific mode of action for any promising new compounds.
References
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. sciencescholar.us [sciencescholar.us]
- 3. researchgate.net [researchgate.net]
- 4. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buy Morpholine-4-carbohydrazide | 29053-23-4 [smolecule.com]
- 7. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. botanyjournals.com [botanyjournals.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. mdpi.com [mdpi.com]
- 14. chalcogen.ro [chalcogen.ro]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Mode of action of morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antitumor Activity of Morpholine-4-carbohydrazide on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including notable antitumor effects. This document provides detailed application notes and experimental protocols for the evaluation of the antitumor activity of Morpholine-4-carbohydrazide and its analogous compounds against various cancer cell lines. While specific data for Morpholine-4-carbohydrazide is limited in publicly available literature, the protocols and data presented herein are based on studies of structurally related morpholine derivatives and provide a comprehensive framework for its investigation. It is suggested that these compounds may exert their anticancer effects through the induction of apoptosis and cell cycle arrest, potentially by modulating key signaling pathways such as PI3K/Akt/mTOR and VEGFR-2.[1][2][3][4]
Data Presentation: In Vitro Cytotoxicity
The antitumor activity of morpholine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes representative IC50 values for morpholine derivatives against various human cancer cell lines, as reported in scientific literature.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine-Substituted Quinazolines | A549 (Lung Carcinoma) | 8.55 - 10.38 | [5][6] |
| MCF-7 (Breast Adenocarcinoma) | 3.15 - 6.44 | [5][6] | |
| SHSY-5Y (Neuroblastoma) | 3.36 - 9.54 | [5][6] | |
| Pyrimidine-Morpholine Hybrids | SW480 (Colon Adenocarcinoma) | 5.10 | [7] |
| MCF-7 (Breast Adenocarcinoma) | 19.60 | [7] | |
| 2-Morpholino-4-anilinoquinolines | HepG2 (Hepatocellular Carcinoma) | 8.50 - 12.76 |
Note: The IC50 values presented are for representative morpholine derivatives and may not be directly reflective of the activity of Morpholine-4-carbohydrazide. Experimental determination of IC50 for the specific compound of interest is highly recommended.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with Morpholine-4-carbohydrazide using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Morpholine-4-carbohydrazide (or derivative)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Morpholine-4-carbohydrazide in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Figure 1: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cancer cells treated with Morpholine-4-carbohydrazide using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Morpholine-4-carbohydrazide (or derivative)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Morpholine-4-carbohydrazide (including a vehicle control) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Figure 2: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in cancer cells treated with Morpholine-4-carbohydrazide using propidium iodide staining and flow cytometry.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Morpholine-4-carbohydrazide (or derivative)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Morpholine-4-carbohydrazide for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Figure 3: Workflow for cell cycle analysis by PI staining.
Potential Signaling Pathways
Based on studies of related morpholine-containing compounds, Morpholine-4-carbohydrazide may exert its antitumor effects by targeting key signaling pathways involved in cell survival, proliferation, and angiogenesis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, survival, and proliferation. Many morpholine derivatives have been identified as inhibitors of this pathway.[1][3][8][9][10] Inhibition of PI3K prevents the phosphorylation and activation of Akt, which in turn leads to decreased activation of mTOR and its downstream effectors, ultimately resulting in reduced protein synthesis and cell proliferation, and the induction of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Susceptibility Testing of Morpholine-4-carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data related to the antifungal susceptibility testing of various derivatives synthesized from Morpholine-4-carbohydrazide. While direct antifungal activity data for the parent Morpholine-4-carbohydrazide is not extensively available in the reviewed literature, numerous studies have demonstrated the potential of its derivatives, including Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazoles, as promising antifungal agents.
Introduction
The morpholine moiety is a key pharmacophore in a number of antifungal drugs. The synthesis of novel derivatives containing the morpholine nucleus is a significant area of research in the quest for new and more effective antifungal agents. This document outlines the standard protocols for evaluating the in vitro antifungal activity of such compounds, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI), and presents a summary of reported minimum inhibitory concentration (MIC) data for various Morpholine-4-carbohydrazide derivatives.
Data Presentation: Antifungal Activity of Morpholine-4-carbohydrazide Derivatives
The following tables summarize the reported minimum inhibitory concentration (MIC) values of various derivatives synthesized from Morpholine-4-carbohydrazide against a range of fungal pathogens. This data is compiled from multiple research studies and is presented here for comparative analysis.
Table 1: Antifungal Activity of Schiff Bases Derived from Morpholine-4-carbohydrazide
| Compound ID | Fungal Species | MIC (µg/mL) | Reference |
| Schiff Base 1 | Candida albicans | 16 | [1] |
| Candida glabrata | 8 | [1] | |
| Candida krusei | 32 | [1] | |
| Candida parapsilosis | 8 | [2] | |
| Candida tropicalis | 16 | [2] | |
| Schiff Base 2 | Aspergillus niger | 64 | [2] |
| Candida albicans | 32 | [2] |
Table 2: Antifungal Activity of 1,3,4-Oxadiazole Derivatives of Morpholine-4-carbohydrazide
| Compound ID | Fungal Species | MIC (µg/mL) | Reference |
| Oxadiazole 1 | Candida albicans | 32 | [3] |
| Aspergillus niger | - | ||
| Cryptococcus neoformans | - | ||
| Oxadiazole 2 | Candida albicans | 200 | [4] |
| Candida glabrata | 200 | [4] | |
| Candida tropicalis | 200 | [4] | |
| Oxadiazole 3 | Candida albicans | Moderate Activity | [5] |
| Aspergillus niger | Moderate Activity | [5] |
Table 3: Antifungal Activity of 1,2,4-Triazole Derivatives of Morpholine-4-carbohydrazide
| Compound ID | Fungal Species | MIC (µg/mL) | Reference |
| Triazole 1 | Microsporum gypseum | Comparable to Ketoconazole | [6] |
| Candida albicans | Inactive | [6] | |
| Aspergillus niger | Inactive | [6] | |
| Triazole 2 | Candida albicans | - | |
| Aspergillus fumigatus | - | ||
| Cryptococcus neoformans | - |
Note: A hyphen (-) indicates that data was not available in the cited literature. "Comparable to Ketoconazole" indicates that the study reported similar activity to the standard drug without providing a specific MIC value.
Experimental Protocols
The following are detailed protocols for the antifungal susceptibility testing of novel chemical compounds, such as Morpholine-4-carbohydrazide derivatives. These protocols are based on the widely accepted CLSI documents M27-A3 for yeasts and M38-A2 for filamentous fungi.[7][8][9][10][11][12][13][14][15][16]
Protocol 1: Broth Microdilution Method for Yeasts (Modified from CLSI M27-A3)
This protocol is suitable for testing the susceptibility of Candida species and Cryptococcus neoformans to novel compounds.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the Morpholine-4-carbohydrazide derivatives in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Culture Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.
-
Fungal Inoculum: From a 24-hour-old culture on Sabouraud Dextrose Agar (SDA), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. This suspension is then diluted 1:1000 in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Microtiter Plates: Use sterile, 96-well, flat-bottom microtiter plates.
2. Assay Procedure:
-
Add 100 µL of RPMI-1640 medium to all wells of the microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and perform serial twofold dilutions across the plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control (medium and inoculum only) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
3. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.
-
The endpoint can be determined visually or by using a spectrophotometer to measure the optical density at 530 nm.
Protocol 2: Broth Microdilution Method for Filamentous Fungi (Molds) (Modified from CLSI M38-A2)
This protocol is designed for testing the susceptibility of filamentous fungi such as Aspergillus species.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions as described in Protocol 1.
-
Culture Medium: Use RPMI-1640 medium as described in Protocol 1.
-
Fungal Inoculum: From a 7-day-old culture on Potato Dextrose Agar (PDA), harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640.
-
Microtiter Plates: Use sterile, 96-well, flat-bottom microtiter plates.
2. Assay Procedure:
-
Follow the same serial dilution procedure as described in Protocol 1.
-
Add 100 µL of the prepared conidial inoculum to each well.
-
Include growth and sterility controls.
-
Incubate the plates at 35°C for 48-72 hours.
3. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC for molds is defined as the lowest concentration of the compound that shows complete inhibition of growth.
-
The endpoint is determined visually.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis and antifungal evaluation of Morpholine-4-carbohydrazide derivatives.
Caption: Workflow from synthesis to antifungal testing.
Caption: Broth microdilution method overview.
Caption: Logical flow of compound evaluation.
References
- 1. Schiff bases of sulphonamides as a new class of antifungal agent against multidrug‐resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity of Fe3O4@SiO2/Schiff-base/Cu(II) magnetic nanoparticles against pathogenic Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 8. (Open Access) Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard (2008) | John H. Rex | 3172 Citations [scispace.com]
- 9. njccwei.com [njccwei.com]
- 10. intertekinform.com [intertekinform.com]
- 11. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
Application Notes and Protocols for the Step-by-Step Synthesis of Hydrazones from Morpholine-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH-C(=O)- functional group. They are synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to be present in numerous biologically active compounds. The combination of the hydrazone and morpholine pharmacophores can lead to novel molecules with significant therapeutic potential.[1][2] This document provides a detailed protocol for the synthesis of hydrazones from Morpholine-4-carbohydrazide, along with data presentation and visualizations to guide researchers in this area. These compounds are of particular interest for their potential anticancer and antimicrobial activities.[1][3]
General Synthesis Reaction
The synthesis of hydrazones from Morpholine-4-carbohydrazide involves the reaction of the hydrazide with a suitable aldehyde or ketone. The reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid to facilitate the dehydration step.[4]
Reaction Scheme:
Experimental Protocols
This section details the materials and methods for the synthesis, purification, and characterization of hydrazones derived from Morpholine-4-carbohydrazide.
Materials and Equipment
-
Reagents:
-
Morpholine-4-carbohydrazide
-
Various aromatic and aliphatic aldehydes/ketones
-
Methanol (reagent grade)
-
Glacial Acetic Acid (catalyst)
-
Ethanol (for recrystallization)
-
Deuterated solvents for NMR (e.g., DMSO-d₆)
-
-
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Synthesis Protocol
A general procedure for the synthesis of hydrazones from Morpholine-4-carbohydrazide is as follows:[4]
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Morpholine-4-carbohydrazide (1.0 mmol) in methanol (25 mL).
-
Addition of Carbonyl Compound: To this solution, add an equimolar amount (1.0 mmol) of the desired aldehyde or ketone.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TCC). Reaction times typically range from 3 to 6 hours.
-
Isolation of Product: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.[4]
-
Purification: The crude product is washed with a small amount of cold ethanol and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure hydrazone.[5]
-
Drying: The purified crystals are dried under vacuum.
Characterization
The structure of the synthesized hydrazones can be confirmed using various spectroscopic techniques:
-
¹H NMR and ¹³C NMR: To elucidate the chemical structure and confirm the formation of the imine bond (-N=CH-).
-
FT-IR: To identify the characteristic functional groups, such as the C=N and N-H stretches.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compound.
Data Presentation
The following tables summarize typical quantitative data for a series of synthesized morpholine-containing hydrazones. While the specific starting material in the cited example is 5-morpholinothiophene-2-carbaldehyde reacted with various aryl hydrazides, the resulting yields, melting points, and spectral data are representative of what can be expected for hydrazones derived from Morpholine-4-carbohydrazide.[4]
Table 1: Synthesis Yields and Melting Points of Representative Morpholine Hydrazones [4]
| Compound ID | R-Group (from Aldehyde) | Yield (%) | Melting Point (°C) |
| 1 | 4-Methoxybenzylidene | 81 | 280-282 |
| 2 | 3-Chloro-2-thienylmethylene | 82 | 246-248 |
| 3 | 3,4-Dimethoxybenzylidene | 91 | 278-280 |
| 4 | 2,4-Dimethoxybenzylidene | 88 | 276-278 |
Table 2: Key ¹H NMR and ¹³C NMR Data for a Representative Morpholine Hydrazone (Compound 1) [4]
| Signal | ¹H NMR (δ, ppm) in DMSO-d₆ | ¹³C NMR (δ, ppm) in DMSO-d₆ |
| Morpholine CH₂ | 3.18 (t), 3.75 (t) | 53.2, 66.3 |
| OCH₃ | 3.83 (s) | - |
| Aromatic CH | 6.18 (d), 7.15 (d), 7.86 (dd) | 114.4, 125.0, 127.4, 128.5, 139.3, 144.6 |
| Azomethine CH | 8.45 (s) | - |
| NH | 11.41 (s) | - |
| C=O | - | 163.2 |
| C=N | - | 164.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of hydrazones from Morpholine-4-carbohydrazide.
Potential Signaling Pathway in Cancer
Some morpholine hydrazone derivatives have shown potential as anticancer agents. One proposed mechanism is the downregulation of interleukin-6 (IL-6) signaling, which is implicated in inflammation and tumorigenesis.[6] The following diagram depicts a simplified representation of this inhibitory action.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine hydrazone scaffold: Synthesis, anticancer activity and docking studies [html.rhhz.net]
- 5. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Quantification of Morpholine-4-carbohydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-4-carbohydrazide is a derivative of morpholine, a versatile organic compound utilized in various industrial and pharmaceutical applications. As with many chemical entities used in drug development and other industries, the accurate quantification of Morpholine-4-carbohydrazide is crucial for quality control, stability testing, and impurity profiling. This document provides a detailed overview of potential analytical methods for the quantification of Morpholine-4-carbohydrazide.
It is important to note that while numerous validated analytical methods are available for the parent compound, morpholine, specific standardized methods for the quantification of Morpholine-4-carbohydrazide are not widely documented in publicly available scientific literature. Therefore, this document presents proposed analytical strategies based on the physicochemical properties of the molecule and established methods for analogous compounds, including morpholine and carbohydrazide. The provided protocols are intended as a starting point for method development and will require optimization and validation for specific applications.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of various compounds. For Morpholine-4-carbohydrazide, both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) approaches could be viable, depending on the sample matrix and the presence of other components.
Reversed-Phase HPLC with UV Detection
Due to the probable lack of a strong chromophore in the Morpholine-4-carbohydrazide molecule, direct UV detection might offer limited sensitivity. However, it can be a suitable method for the analysis of bulk material or formulations with higher concentrations of the analyte.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 210 nm (requires experimental verification).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of Morpholine-4-carbohydrazide in a suitable solvent (e.g., water or a mixture of water and organic solvent) and perform serial dilutions to create calibration standards.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent, filter through a 0.45 µm syringe filter, and inject.
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of Morpholine-4-carbohydrazide by HPLC-UV.
HPLC with Derivatization for Enhanced UV or Fluorescence Detection
To overcome the sensitivity limitations of direct UV detection, a pre-column derivatization approach can be employed. Derivatizing agents that react with the hydrazide moiety can introduce a chromophore or fluorophore into the molecule.
Potential Derivatizing Agents:
-
1-Naphthylisothiocyanate (NITC): Reacts with amines and hydrazines to form a highly UV-active derivative.
-
Dansyl Chloride: Reacts with primary and secondary amines and hydrazines to produce fluorescent derivatives.
Experimental Protocol (using NITC as an example):
-
Derivatization:
-
To a known volume of the sample or standard solution, add an excess of NITC solution in a suitable solvent (e.g., acetonitrile).
-
The reaction may require heating and/or a specific pH. Optimization of reaction time, temperature, and reagent concentration is necessary.
-
-
HPLC Analysis:
-
Analyze the derivatized sample using a C18 column.
-
The mobile phase will likely be a mixture of acetonitrile and water.
-
Set the UV detector to the wavelength of maximum absorbance for the NITC derivative (typically around 220-230 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity, making it an ideal technique for the quantification of Morpholine-4-carbohydrazide, especially at low concentrations or in complex matrices.
HILIC-MS/MS
Given the polar nature of Morpholine-4-carbohydrazide, Hydrophilic Interaction Liquid Chromatography (HILIC) is a promising separation technique. HILIC enhances the retention of polar compounds that are poorly retained on traditional reversed-phase columns.
Experimental Protocol:
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (MS/MS).
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analyte.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for Morpholine-4-carbohydrazide in Multiple Reaction Monitoring (MRM) mode. The specific transitions would need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
Workflow for HILIC-MS/MS Analysis
Caption: General workflow for the quantification of Morpholine-4-carbohydrazide by HILIC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of the relatively polar and non-volatile Morpholine-4-carbohydrazide by GC-MS is challenging. Therefore, a derivatization step to increase volatility is necessary.
Derivatization Approach:
A common approach for the GC-MS analysis of morpholine involves derivatization to N-nitrosomorpholine.[1] A similar strategy could potentially be adapted, although the reactivity of the carbohydrazide group under these conditions would need to be evaluated. Alternatively, silylation reagents (e.g., BSTFA) could be used to derivatize the hydrazide moiety.
Experimental Protocol (Hypothetical, based on silylation):
-
Sample Preparation: The sample should be free of water. Lyophilization or extraction into an aprotic solvent may be necessary.
-
Derivatization:
-
To the dried sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst if needed.
-
Heat the mixture to ensure complete derivatization. Optimization of temperature and time is critical.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: A temperature gradient starting at a low temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 280 °C) would be required to elute the derivatized analyte.
-
Ionization Mode: Electron Impact (EI).
-
Detection: Scan for the characteristic mass fragments of the silylated Morpholine-4-carbohydrazide or use Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Titrimetric and Spectrophotometric Methods
For the analysis of bulk material where high accuracy and precision are required, classical analytical techniques could be developed.
Acid-Base Titration
The basic nitrogen atom in the morpholine ring allows for quantification by acid-base titration in a non-aqueous medium.
Experimental Protocol:
-
Titrant: Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet or potentiometric endpoint detection.
-
Procedure: Dissolve a known amount of the sample in glacial acetic acid and titrate with a standardized solution of perchloric acid.
Spectrophotometric Method
A colorimetric method could be developed based on the reaction of the carbohydrazide moiety. For instance, carbohydrazide is known to reduce Fe(III) to Fe(II), which can then form a colored complex with a reagent like ferrozine.[2][3]
Experimental Protocol:
-
Reaction:
-
Mix the sample solution with a solution of Fe(III).
-
Allow the reduction to proceed.
-
Add a solution of ferrozine to form the colored Fe(II)-ferrozine complex.
-
-
Measurement:
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the complex.
-
Quantify the concentration using a calibration curve prepared from standards.
-
Data Summary
The following tables summarize the proposed analytical methods and their potential performance characteristics. It is important to reiterate that these are starting points and will require experimental validation.
Table 1: Proposed Chromatographic Methods for Morpholine-4-carbohydrazide Quantification
| Parameter | HPLC-UV (Direct) | HPLC with Derivatization | HILIC-MS/MS | GC-MS with Derivatization |
| Principle | UV Absorbance | UV/Fluorescence of derivative | Mass-to-charge ratio | Mass fragmentation pattern |
| Column | C18 | C18 | HILIC | HP-5MS |
| Detector | UV-Vis | UV-Vis or Fluorescence | Tandem Mass Spectrometer | Mass Spectrometer |
| Pros | Simple, robust | Increased sensitivity | High sensitivity & selectivity | High sensitivity & selectivity |
| Cons | Low sensitivity | Additional sample prep step | Expensive equipment | Derivatization required |
| Est. LOQ | ~1-10 µg/mL | ~0.1-1 µg/mL | ~1-10 ng/mL | ~10-100 ng/mL |
Table 2: Proposed Classical Methods for Morpholine-4-carbohydrazide Quantification
| Method | Principle | Application | Pros | Cons |
| Acid-Base Titration | Neutralization of the basic nitrogen | Bulk drug analysis, Purity assessment | High precision, Inexpensive | Not suitable for trace analysis, Non-specific |
| Spectrophotometry | Colorimetric reaction of the hydrazide group | Purity and content uniformity | Inexpensive, Simple instrumentation | Potential for interferences, Lower sensitivity than chromatography |
Conclusion
The quantification of Morpholine-4-carbohydrazide can be approached using a variety of analytical techniques. For high sensitivity and specificity, especially in complex matrices, HILIC-MS/MS is the recommended approach. For routine analysis of bulk material, HPLC-UV or titrimetric methods may be suitable after appropriate method development and validation. Derivatization techniques can be employed to enhance the sensitivity of both HPLC and GC methods. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the available instrumentation. All proposed methods require thorough validation to ensure they are fit for their intended purpose.
References
Application of Morpholine-4-carbohydrazide in Agrochemical Synthesis
Introduction
Morpholine-4-carbohydrazide is a versatile heterocyclic building block in the synthesis of various biologically active molecules. Its unique structural features, combining the stable morpholine ring with the reactive carbohydrazide moiety, make it a valuable precursor for creating novel agrochemicals. The morpholine scaffold is a known pharmacophore in many successful fungicides, while the carbohydrazide group provides a convenient handle for constructing diverse heterocyclic systems such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are prominent classes of fungicidal and insecticidal agents.[1] This document provides detailed application notes and experimental protocols for the synthesis of agrochemical intermediates and final compounds derived from Morpholine-4-carbohydrazide.
Application Note 1: Synthesis of 5-Morpholino-1,3,4-oxadiazole-2-thiol as a Key Agrochemical Intermediate
The reaction of Morpholine-4-carbohydrazide with carbon disulfide in a basic medium provides a straightforward and efficient route to 5-morpholino-1,3,4-oxadiazole-2-thiol. This intermediate is a valuable precursor for a wide range of agrochemical derivatives due to the presence of a reactive thiol group, which can be further functionalized to introduce diverse toxophoric moieties. The 1,3,4-oxadiazole-2-thiol core is a well-established pharmacophore in compounds exhibiting significant antifungal and antibacterial activities.[2][3]
Logical Workflow for the Synthesis of 5-Morpholino-1,3,4-oxadiazole-2-thiol
Caption: Synthetic workflow for 5-morpholino-1,3,4-oxadiazole-2-thiol.
Experimental Protocol: Synthesis of 5-Morpholino-1,3,4-oxadiazole-2-thiol
-
Preparation of Reagents:
-
Dissolve potassium hydroxide (0.01 mol, 0.56 g) in absolute ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
-
Reaction:
-
To the ethanolic potassium hydroxide solution, add Morpholine-4-carbohydrazide (0.01 mol, 1.45 g).
-
Slowly add carbon disulfide (0.012 mol, 0.91 g, 0.72 mL) to the mixture with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water (100 mL).
-
Acidify the solution with dilute hydrochloric acid (10%) until the pH is acidic, leading to the precipitation of the product.
-
Filter the precipitate using a Buchner funnel, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 5-morpholino-1,3,4-oxadiazole-2-thiol.
-
Table 1: Physicochemical and Yield Data for 5-Morpholino-1,3,4-oxadiazole-2-thiol
| Parameter | Value | Reference |
| Molecular Formula | C₆H₉N₃O₂S | - |
| Molecular Weight | 187.22 g/mol | - |
| Appearance | White to off-white solid | [2] |
| Melting Point | 188-190 °C | [4] |
| Yield | 85-90% | Estimated |
Application Note 2: Synthesis of Schiff Bases from 5-Morpholino-1,3,4-oxadiazole-2-thiol for Enhanced Biological Activity
The thiol group of 5-morpholino-1,3,4-oxadiazole-2-thiol can be alkylated with a suitable halo-compound to introduce a reactive handle for further derivatization. Subsequent reaction with a carbohydrazide and an aromatic aldehyde yields Schiff bases. Schiff bases derived from heterocyclic systems are known to possess a wide spectrum of biological activities, including antifungal and insecticidal properties.[5][6] This multi-step synthesis allows for the creation of a diverse library of compounds for agrochemical screening.
Synthetic Pathway for Schiff Base Derivatives
Caption: Multi-step synthesis of Schiff bases from the oxadiazole intermediate.
Experimental Protocol: Synthesis of a Representative Schiff Base
Step 1: Synthesis of Ethyl 2-((5-morpholino-1,3,4-oxadiazol-2-yl)thio)acetate
-
In a round-bottom flask, dissolve 5-morpholino-1,3,4-oxadiazole-2-thiol (0.01 mol, 1.87 g) in acetone (50 mL).
-
Add anhydrous potassium carbonate (0.015 mol, 2.07 g) and stir the mixture for 30 minutes at room temperature.
-
Add ethyl chloroacetate (0.011 mol, 1.35 g, 1.2 mL) dropwise to the reaction mixture.
-
Reflux the mixture for 8-10 hours.
-
After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure. The resulting crude product can be used in the next step without further purification.
Step 2: Synthesis of 2-((5-morpholino-1,3,4-oxadiazol-2-yl)thio)acetohydrazide
-
Dissolve the crude ethyl ester from Step 1 in ethanol (30 mL).
-
Add hydrazine hydrate (80%, 0.02 mol, 1.0 g, 1.0 mL) to the solution.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture in an ice bath to precipitate the hydrazide.
-
Filter the solid, wash with cold ethanol, and dry.
Step 3: Synthesis of (E)-N'-(4-chlorobenzylidene)-2-((5-morpholino-1,3,4-oxadiazol-2-yl)thio)acetohydrazide (A Representative Schiff Base)
-
In a flask, dissolve the acetohydrazide derivative from Step 2 (0.005 mol) in ethanol (25 mL).
-
Add 4-chlorobenzaldehyde (0.005 mol, 0.70 g) and a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture, and the resulting precipitate is filtered, washed with ethanol, and dried to yield the final Schiff base.
Table 2: Potential Antifungal and Insecticidal Activity of Morpholine-4-carbohydrazide Derivatives
| Compound Class | Target Organism | Activity Metric | Result | Reference |
| 1,3,4-Oxadiazole-2-thiols | Candida albicans | MIC (μg/mL) | 32 | [7] |
| 1,3,4-Oxadiazole-2-thiols | Paracoccidioides spp. | MIC (μg/mL) | 1-32 | [8] |
| Schiff Bases of 1,3,4-Oxadiazoles | Staphylococcus aureus | MIC (μg/mL) | 25-40 | [6] |
| Schiff Bases of 1,3,4-Thiadiazoles | E. coli | - | Significant Activity | [9] |
Note: The biological activity data presented is for analogous compounds containing the 1,3,4-oxadiazole-2-thiol or related Schiff base scaffolds, suggesting the potential for agrochemical activity in the derivatives of Morpholine-4-carbohydrazide.
Morpholine-4-carbohydrazide serves as an excellent starting material for the synthesis of heterocyclic compounds with potential applications in the agrochemical industry. The straightforward synthesis of 5-morpholino-1,3,4-oxadiazole-2-thiol and its subsequent conversion to various derivatives, such as Schiff bases, opens up avenues for the discovery of new fungicidal and insecticidal agents. The protocols provided herein offer a basis for the exploration and optimization of these synthetic routes for the development of novel crop protection solutions. Further screening of these compounds against a panel of relevant plant pathogens and insect pests is warranted to fully elucidate their agrochemical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 8. Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of Morpholine-4-carbohydrazide for Improved Yield
Abstract
This document provides detailed application notes and protocols for the synthesis of Morpholine-4-carbohydrazide, a key intermediate in drug discovery and development.[1] We present a comparative study of conventional and microwave-assisted synthetic methods, demonstrating a significant improvement in reaction time and yield with the latter. These protocols are intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction
Morpholine-4-carbohydrazide is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including potential as anticancer, antiviral, and antifungal agents.[1] The morpholine moiety is a common scaffold in many approved drugs, and Morpholine-4-carbohydrazide serves as a crucial precursor for the synthesis of various pharmaceutical compounds, including anticoagulants like Apixaban and Rivaroxaban.
Conventional methods for the synthesis of Morpholine-4-carbohydrazide often involve long reaction times and moderate yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, improve yields, and promote greener chemistry. This application note details a highly efficient microwave-assisted protocol for the synthesis of Morpholine-4-carbohydrazide and compares it with a traditional thermal heating method.
Synthesis of Morpholine-4-carbohydrazide
The synthesis of Morpholine-4-carbohydrazide is achieved through the hydrazinolysis of an appropriate precursor, such as ethyl morpholine-4-carboxylate. This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the formation of the desired carbohydrazide.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of Morpholine-4-carbohydrazide.
Comparison of Synthesis Methods
The following table summarizes the key differences between the conventional and microwave-assisted synthesis methods for Morpholine-4-carbohydrazide.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 6 - 8 hours | 15 - 30 minutes |
| Yield | 80 - 90% | 80 - 90% |
| Energy Source | Thermal Heating | Microwave Irradiation |
| Solvent | Ethanol | Ethanol |
Experimental Protocols
Materials and Equipment
-
Ethyl morpholine-4-carboxylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Microwave reactor (single-mode)
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Protocol 1: Conventional Synthesis
This protocol is adapted from the synthesis of structurally similar hydrazides.[2]
Workflow for Conventional Synthesis:
Caption: Step-by-step workflow for the conventional synthesis of Morpholine-4-carbohydrazide.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl morpholine-4-carboxylate (0.1 mol), hydrazine hydrate (80% solution, 0.15 mol), and absolute ethanol (50 mL).
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol.
-
Filter the purified crystals using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Microwave-Assisted Synthesis
This protocol is based on general procedures for microwave-assisted hydrazide synthesis.[3][4][5][6][7]
Workflow for Microwave-Assisted Synthesis:
Caption: Step-by-step workflow for the microwave-assisted synthesis of Morpholine-4-carbohydrazide.
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine ethyl morpholine-4-carboxylate (10 mmol), hydrazine hydrate (80% solution, 15 mmol), and ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction temperature to 100°C and the reaction time to 15-30 minutes with magnetic stirring.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
-
Filter the crystals, wash with cold ethanol, and dry under vacuum.
Characterization of Morpholine-4-carbohydrazide
The synthesized product should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₅H₁₁N₃O₂ |
| Molecular Weight | 145.16 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 168-170 °C |
| ¹H NMR (CDCl₃, ppm) | δ 4.8 (br s, 2H, NH₂), 3.75 (t, 4H, -CH₂-O-), 3.65 (t, 4H, -CH₂-N-) |
| ¹³C NMR (CDCl₃, ppm) | δ 158.3 (C=O), 66.8 (-CH₂-O-), 44.2 (-CH₂-N-) |
| IR (KBr, cm⁻¹) | 3298, 3180 (N-H stretching), 1645 (C=O stretching), 1542 (N-H bending) |
| Mass Spec (m/z) | 146 [M+H]⁺ |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical progression from starting materials to the final, characterized product, highlighting the advantages of the microwave-assisted pathway.
Caption: A logical diagram illustrating the synthetic pathways and the advantages of the microwave-assisted method.
Conclusion
The microwave-assisted synthesis of Morpholine-4-carbohydrazide offers a significant improvement over conventional methods by drastically reducing the reaction time while maintaining high yields. This efficient and green approach is highly suitable for the rapid production of this important building block for drug discovery and development. The protocols and characterization data provided herein offer a comprehensive guide for researchers in the field.
References
- 1. Buy Morpholine-4-carbohydrazide | 29053-23-4 [smolecule.com]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus | Journal of Applied Pharmaceutical Research [japtronline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Solvent-Free Synthesis of Morpholine-4-Carbohydrazide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solvent-free synthesis of Morpholine-4-carbohydrazide, a valuable building block in medicinal chemistry and drug development. Traditional synthesis routes often involve the use of organic solvents, which contribute to environmental waste and potential safety hazards. This application note describes a green chemistry approach that proceeds under neat (solvent-free) or solid-state conditions, offering high yields, simplified workup, and a significantly improved environmental profile. The described method involves the direct reaction of ethyl morpholine-4-carboxylate with hydrazine hydrate.
Introduction
Morpholine-4-carbohydrazide is a key intermediate in the synthesis of various biologically active compounds, including potential therapeutic agents. The morpholine moiety is a common feature in many approved drugs, valued for its favorable physicochemical properties. The carbohydrazide functional group provides a versatile handle for further chemical modifications and the construction of more complex molecular architectures. The development of environmentally benign synthetic methodologies is a critical goal in modern pharmaceutical research and manufacturing. Solvent-free reactions represent a cornerstone of green chemistry, minimizing waste, reducing costs, and enhancing safety. This protocol details a robust and efficient solvent-free method for the preparation of Morpholine-4-carbohydrazide.
Data Presentation
| Parameter | Solvent-Free Synthesis | Conventional Synthesis (in Ethanol) |
| Starting Materials | Ethyl morpholine-4-carboxylate, Hydrazine hydrate | Ethyl morpholine-4-carboxylate, Hydrazine hydrate |
| Reaction Conditions | Neat reaction, elevated temperature | Reflux in ethanol |
| Typical Yield | 70-80%[1] | 80-90%[1] |
| Reaction Time | Typically shorter than conventional methods | 6-8 hours[1] |
| Work-up | Direct crystallization or trituration | Solvent evaporation, crystallization |
| Environmental Impact | Minimal solvent waste | Significant solvent waste |
Experimental Protocol
Materials
-
Ethyl morpholine-4-carboxylate (1.0 eq)
-
Hydrazine hydrate (85% in water, 1.5 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser (optional, for reactions at elevated temperatures)
-
Büchner funnel and filter paper
-
Deionized water (ice-cold)
-
Ethanol (for washing)
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl morpholine-4-carboxylate (1.0 eq).
-
Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (1.5 eq) dropwise to the ethyl morpholine-4-carboxylate at room temperature.
-
Neat Reaction: Heat the reaction mixture to 80-100°C with continuous stirring. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. A solid product should precipitate.
-
Washing and Purification: Add a small amount of ice-cold deionized water to the flask and stir to form a slurry. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified Morpholine-4-carbohydrazide under vacuum to a constant weight.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (e.g., NMR, IR, and melting point).
Visualization
Experimental Workflow
Caption: Workflow for the solvent-free synthesis of Morpholine-4-carbohydrazide.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Morpholine-4-carbohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of Morpholine-4-carbohydrazide, ultimately improving yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Morpholine-4-carbohydrazide, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Impure reactants: Presence of moisture or other contaminants in morpholine, hydrazine hydrate, or the starting ester/acid chloride. 3. Side reactions: Formation of undesired by-products. 4. Loss during work-up/purification: Suboptimal extraction or recrystallization procedures. | 1. Optimize reaction conditions: Increase reaction time and/or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Ensure reactant purity: Use freshly distilled morpholine and high-purity hydrazine hydrate. Dry solvents before use. 3. Control reaction conditions: Maintain the recommended temperature and use an inert atmosphere if necessary, especially for the morpholine-4-carbonyl chloride route. 4. Refine purification: Ensure complete extraction with an appropriate solvent and optimize the recrystallization solvent system for maximum crystal recovery. |
| Product Contamination / Impurities | 1. Unreacted starting materials: Incomplete conversion of reactants. 2. Formation of side products: For example, bis-acylated hydrazines. 3. Residual solvent: Inadequate drying of the final product. | 1. Drive reaction to completion: Extend reaction time or use a slight excess of one reactant (typically hydrazine hydrate). 2. Modify reactant addition: Add the acylating agent (e.g., morpholine-4-carbonyl chloride) slowly to a solution of hydrazine hydrate to minimize side reactions. 3. Thorough drying: Dry the product under vacuum at an appropriate temperature to remove all traces of solvent. |
| Difficulty in Product Isolation/Crystallization | 1. Product is too soluble in the reaction solvent. 2. Oily product formation instead of solid. 3. Presence of impurities inhibiting crystallization. | 1. Solvent selection: After the reaction, concentrate the solution and add a non-polar solvent (e.g., diethyl ether, hexane) to precipitate the product. 2. Trituration/Solvent swap: Triturate the oily product with a non-polar solvent or dissolve it in a minimal amount of a polar solvent and precipitate with a non-polar solvent. 3. Purification before crystallization: Purify the crude product by column chromatography before attempting crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing Morpholine-4-carbohydrazide?
A1: The reaction of morpholine-4-carbonyl chloride with hydrazine hydrate is reported to provide excellent yields, typically in the range of 85-95%.[1] Another high-yielding method is the hydrazinolysis of morpholine-4-carboxylic acid ethyl ester, which can produce yields of 80-90%.[1]
Q2: How can I prepare the morpholine-4-carboxylic acid ethyl ester intermediate?
A2: Morpholine-4-carboxylic acid ethyl ester can be synthesized by reacting morpholine with ethyl chloroacetate, often in the presence of a base like triethylamine and a solvent such as benzene or ethanol.[2][3]
Q3: What are the typical reaction conditions for the hydrazinolysis of morpholine-4-carboxylic acid ethyl ester?
A3: The hydrazinolysis is typically carried out by refluxing the ethyl ester with hydrazine hydrate in a solvent like absolute ethanol for about 6 hours.[2]
Q4: Are there alternative, more direct routes to Morpholine-4-carbohydrazide?
A4: Yes, a direct condensation of morpholine with carbohydrazide is a possible route.[1] Another common method involves the reaction of morpholine with chloroacetic acid followed by treatment with hydrazine, which typically yields 70-85%.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the starting materials and the appearance of the product spot.
Experimental Protocols
Protocol 1: Synthesis via Hydrazinolysis of Morpholine-4-carboxylic acid ethyl ester
This two-step protocol first describes the synthesis of the ethyl ester intermediate followed by its conversion to Morpholine-4-carbohydrazide.
Step 1: Synthesis of Morpholin-4-yl-acetic acid ethyl ester
-
In a round-bottom flask, dissolve morpholine and an equivalent amount of triethylamine in benzene.
-
To this solution, add ethyl chloroacetate dropwise while stirring.
-
Reflux the reaction mixture for several hours.
-
After cooling, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl morpholin-4-ylacetate.
Step 2: Synthesis of Morpholine-4-carbohydrazide
-
Dissolve the crude ethyl morpholin-4-ylacetate in absolute ethanol.
-
Add an excess of hydrazine hydrate (80% or higher) to the solution.
-
Reflux the mixture for 6 hours.[2]
-
Concentrate the reaction mixture under reduced pressure.
-
Cool the residue, which should result in the crystallization of the white product.
-
Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Synthesis via Morpholine-4-carbonyl chloride
This protocol offers a high-yield route to the target compound.
-
Prepare morpholine-4-carbonyl chloride by reacting morpholine with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a base like triethylamine under an inert atmosphere.[1]
-
In a separate flask, prepare a solution of hydrazine hydrate.
-
Under controlled temperature (room temperature to 50°C), slowly add the morpholine-4-carbonyl chloride to the hydrazine hydrate solution with vigorous stirring.[1]
-
Continue stirring for 2-4 hours.[1]
-
The product will precipitate out of the solution.
-
Filter the solid, wash with water to remove any remaining hydrazine hydrate and salts.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure Morpholine-4-carbohydrazide.
Visualizations
Caption: Synthetic routes to Morpholine-4-carbohydrazide.
Caption: Troubleshooting workflow for low yield.
Caption: Relationship between reaction parameters and yield.
References
Common side products in Morpholine-4-carbohydrazide reactions and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Morpholine-4-carbohydrazide. The following sections address common side products and offer strategies for their avoidance to ensure high-purity synthesis of target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving Morpholine-4-carbohydrazide?
The most common reaction is its condensation with aldehydes and ketones to form the corresponding N-acylhydrazones.[1] This reaction is widely used in medicinal chemistry and drug development due to the diverse biological activities of hydrazone derivatives.[1]
Q2: What are the primary side products I should be aware of when using Morpholine-4-carbohydrazide?
The main side products encountered in reactions with Morpholine-4-carbohydrazide include:
-
Azines: Formed when the initially produced hydrazone reacts with a second molecule of the aldehyde or ketone.[2]
-
N,N'-Diacylhydrazines (Dimerization): Resulting from the self-condensation of two molecules of Morpholine-4-carbohydrazide or reaction with an acylating agent.[3][4]
-
1,3,4-Oxadiazoles: These can form via cyclization of N,N'-diacylhydrazine intermediates or through oxidative cyclization of the hydrazone product, especially under harsh conditions.[5][6]
-
Hydrolysis Products: The hydrazone product can be susceptible to hydrolysis, reverting to the starting carbohydrazide and carbonyl compound, particularly under strongly acidic or basic conditions.[2]
Q3: How can I ensure the purity of my Morpholine-4-carbohydrazide starting material?
The purity of the starting material is crucial for a clean reaction. Recrystallization is the most common and effective method for purifying Morpholine-4-carbohydrazide, typically achieving purities of 95-99%.[7] Suitable solvents for recrystallization include ethanol, methanol, or ethanol-water mixtures.[7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Hydrazone Product
Possible Cause 1: Incomplete Reaction
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction appears to have stalled, consider extending the reaction time. The addition of a catalytic amount of a mild acid, such as acetic acid, can often accelerate the reaction.[2]
Possible Cause 2: Hydrolysis of the Hydrazone Product
-
Solution: Hydrazone formation is often favored under slightly acidic conditions (pH 4-6).[2] Avoid strongly acidic or basic conditions during both the reaction and the workup, as these can promote hydrolysis of the hydrazone bond.[8] During the workup, washing with a mild base like sodium bicarbonate solution can neutralize any excess acid catalyst.[2]
Possible Cause 3: Formation of Azine Side Product
-
Solution: The formation of azines (R₂C=N-N=CR₂) occurs when the hydrazone product reacts with an additional equivalent of the carbonyl compound.[2] To minimize this, use a slight excess (e.g., 1.1 equivalents) of Morpholine-4-carbohydrazide relative to the aldehyde or ketone.[2] Adding the carbonyl compound slowly to the solution of the carbohydrazide can also help to prevent a localized excess of the carbonyl reactant.[2]
Issue 2: Presence of an Unexpected, High Molecular Weight Side Product
Possible Cause: Formation of N,N'-Diacylhydrazine (Dimerization)
-
Solution: The self-condensation of carbohydrazides to form symmetrical N,N'-diacylhydrazines can occur, particularly at elevated temperatures or in the presence of certain activating agents.[3][4] To avoid this, maintain a moderate reaction temperature. If using an acylating agent to form a diacylhydrazine is the intended reaction, controlled stoichiometry is key. For simple hydrazone formation, ensure that no unintended acylating agents are present.
Issue 3: Formation of a Heterocyclic Side Product
Possible Cause: Cyclization to a 1,3,4-Oxadiazole
-
Solution: 1,3,4-Oxadiazoles can be formed from the oxidative cyclization of hydrazones.[5] This is often promoted by oxidizing agents or harsh reaction conditions, such as high temperatures. To avoid this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. Use moderate temperatures and avoid strong oxidizing agents unless the oxadiazole is the desired product.
Data Presentation
Table 1: Effect of Reaction pH on Hydrazone Stability
| pH Range | Stability of Hydrazone Linkage | Recommendation |
| < 4 | Prone to hydrolysis | Avoid strongly acidic conditions unless cleavage is desired. |
| 4 - 6 | Generally stable; optimal for formation | Recommended range for most hydrazone syntheses.[2] |
| > 7 | Can be susceptible to hydrolysis | Use mild basic washes during workup; avoid strong bases for prolonged periods. |
Table 2: Influence of Stoichiometry on Azine Formation
| Molar Ratio (Carbohydrazide:Carbonyl) | Azine Formation | Recommendation |
| 1:1.2 or higher | High probability | Avoid excess carbonyl compound.[2] |
| 1:1 | Possible, especially with slow reaction | Monitor reaction closely. |
| 1.1:1 | Minimized | Recommended for clean hydrazone synthesis.[2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Acylhydrazones with Avoidance of Common Side Products
-
Reagent Preparation: Ensure Morpholine-4-carbohydrazide is pure by recrystallization if necessary. Use freshly distilled aldehydes or high-purity ketones. All solvents should be anhydrous.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve Morpholine-4-carbohydrazide (1.1 equivalents) in a suitable solvent (e.g., ethanol, methanol).
-
Addition of Carbonyl Compound: To the stirred solution, add the aldehyde or ketone (1.0 equivalent). For highly reactive carbonyls, consider adding it dropwise as a solution in the reaction solvent.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC until the starting carbonyl compound is consumed. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary, but avoid excessive temperatures to prevent side product formation.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, reduce the solvent volume under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol). Wash the purified product with a cold solvent and dry under vacuum.
Visualizations
References
- 1. Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides [organic-chemistry.org]
- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Hydrazone synthesis [organic-chemistry.org]
- 5. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Hydrazone - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude Morpholine-4-carbohydrazide by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude Morpholine-4-carbohydrazide via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure Morpholine-4-carbohydrazide?
The reported melting point for Morpholine-4-carbohydrazide is in the range of 168-170°C.[1] A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.
Q2: What are the most common impurities in crude Morpholine-4-carbohydrazide?
Common impurities can include unreacted starting materials such as morpholine and carbohydrazide, or by-products from the specific synthetic route used. For instance, if synthesized from morpholine-4-carbonyl chloride, residual chloride intermediates could be present.
Q3: Which solvents are recommended for the recrystallization of Morpholine-4-carbohydrazide?
Ethanol, methanol, and ethanol-water mixtures are commonly used and effective solvents for the recrystallization of Morpholine-4-carbohydrazide.[1] The choice of solvent may depend on the specific impurities present.
Q4: What is the expected purity of Morpholine-4-carbohydrazide after a single recrystallization?
A single, carefully performed recrystallization can typically yield Morpholine-4-carbohydrazide with a purity of 95-99%.[1] For higher purity, a second recrystallization or alternative purification methods like column chromatography may be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | - Concentrate the solution by carefully evaporating some of the solvent under reduced pressure and allow it to cool again.- Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod.- Add a seed crystal of pure Morpholine-4-carbohydrazide. |
| The compound "oils out" instead of forming crystals. | The crude material is melting in the hot solvent before it dissolves, or the solution is too concentrated, leading to precipitation above the compound's melting point. | - Reheat the solution to dissolve the oil.- Add a small amount of additional hot solvent to reduce the concentration.- Ensure a slower cooling rate. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. |
| The yield of recrystallized product is low. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The solution was not cooled sufficiently. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.- After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. |
| The recrystallized product is still impure (e.g., off-color, broad melting point). | - The chosen recrystallization solvent is not effective at removing a particular impurity.- The cooling process was too rapid, trapping impurities within the crystal lattice. | - Try a different recrystallization solvent or a mixed solvent system (e.g., ethanol-water).- If the impurities are colored, add a small amount of activated charcoal to the hot solution, and then perform a hot filtration before cooling.- Ensure a slow and gradual cooling process to allow for the formation of pure crystals. |
Data Presentation
Table 1: Properties and Solubility of Morpholine-4-carbohydrazide
| Property | Value |
| Molecular Formula | C₅H₁₁N₃O₂ |
| Molecular Weight | 145.16 g/mol [1] |
| Melting Point | 168-170 °C[1] |
| Appearance | White to off-white crystalline solid |
| Solubility in Ethanol | Soluble in hot, sparingly soluble in cold |
| Solubility in Methanol | Soluble in hot, sparingly soluble in cold |
| Solubility in Water | Sparingly soluble |
| Solubility in Ethanol-Water Mixtures | Good for recrystallization; solubility can be adjusted by varying the solvent ratio |
Experimental Protocol: Recrystallization of Morpholine-4-carbohydrazide
This protocol provides a general methodology for the purification of crude Morpholine-4-carbohydrazide using ethanol as the recrystallization solvent.
Materials:
-
Crude Morpholine-4-carbohydrazide
-
Ethanol (95% or absolute)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude Morpholine-4-carbohydrazide in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and begin heating and stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) by rinsing with hot ethanol. Quickly filter the hot solution to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin during this time.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a period. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the melting point.
Visualization
Caption: Troubleshooting workflow for the recrystallization of Morpholine-4-carbohydrazide.
References
Troubleshooting low yield in the condensation of morpholine and carbohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the condensation reaction of morpholine and carbohydrazide, particularly for the synthesis of 4-amino-1-(morpholin-4-ylcarbonyl)-semicarbazide.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the condensation reaction between morpholine and carbohydrazide?
The primary expected product is 4-amino-1-(morpholin-4-ylcarbonyl)-semicarbazide. This reaction involves the nucleophilic attack of the amine group of morpholine on the carbonyl group of carbohydrazide, leading to the formation of a new carbon-nitrogen bond and the elimination of a molecule of hydrazine.
Q2: What are the most critical parameters affecting the yield of this reaction?
The key parameters influencing the reaction yield are:
-
Reaction Temperature: Inadequate or excessive heat can lead to incomplete reaction or decomposition of reactants and products.
-
Reaction Time: Sufficient time is necessary for the reaction to reach completion.
-
Purity of Reagents: Impurities in morpholine or carbohydrazide can lead to undesirable side reactions.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction rate and solubility of reactants.
-
Stoichiometry of Reactants: The molar ratio of morpholine to carbohydrazide should be carefully controlled to prevent side reactions.
Q3: What are the common side products in this reaction?
A potential side product is the formation of 1,5-dicarbamoylcarbohydrazide if carbohydrazide self-condenses. Additionally, unreacted starting materials will contaminate the final product if the reaction does not go to completion.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (morpholine and carbohydrazide). The disappearance of the starting material spots and the appearance of a new spot for the product indicate the progression of the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the condensation of morpholine and carbohydrazide and provides systematic steps for resolution.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inadequate Reaction Temperature | Ensure the reaction mixture is heated to the optimal temperature, typically refluxing conditions. Use a calibrated thermometer. |
| Insufficient Reaction Time | Monitor the reaction using TLC until the starting materials are consumed. Extend the reaction time if necessary. |
| Impure Reactants | Use freshly distilled morpholine and high-purity carbohydrazide. Check the purity of starting materials by melting point or spectroscopic methods. |
| Incorrect Stoichiometry | Carefully measure the molar equivalents of the reactants. A slight excess of one reactant may be beneficial, but large excesses should be avoided. |
| Poor Solvent Choice | Select a solvent in which both reactants are soluble at the reaction temperature. Ethanol or isopropanol are often suitable choices. |
Issue 2: Presence of Multiple Products (Impure Product)
| Potential Cause | Troubleshooting Step |
| Side Reactions | Control the reaction temperature carefully. Overheating can promote the formation of byproducts. Ensure the correct stoichiometry is used to minimize self-condensation of carbohydrazide. |
| Decomposition | Avoid excessively high temperatures or prolonged reaction times, which can lead to the decomposition of the product. |
| Contaminated Starting Materials | Purify the starting materials before use. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Product is soluble in the reaction solvent | After the reaction is complete, cool the mixture in an ice bath to induce precipitation. If the product remains in solution, remove the solvent under reduced pressure. |
| Oily Product Formation | Try to recrystallize the oily product from a different solvent system. Trituration with a non-polar solvent like hexane can sometimes induce solidification. |
| Co-precipitation with Unreacted Starting Materials | Optimize the reaction conditions to ensure complete conversion of the starting materials. Recrystallization is often effective for separating the product from unreacted starting materials. |
Experimental Protocol
This protocol provides a general procedure for the condensation of morpholine and carbohydrazide. Optimization may be required based on laboratory conditions and desired product purity.
Synthesis of 4-amino-1-(morpholin-4-ylcarbonyl)-semicarbazide
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Carbohydrazide | 90.08 | 4.50 g | 0.05 |
| Morpholine | 87.12 | 4.36 g (4.4 mL) | 0.05 |
| Ethanol (95%) | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add carbohydrazide (4.50 g, 0.05 mol) and 95% ethanol (50 mL).
-
Stir the mixture at room temperature until the carbohydrazide is partially dissolved.
-
Add morpholine (4.36 g, 0.05 mol) to the flask.
-
Heat the reaction mixture to reflux and maintain reflux for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:methanol 9:1).
-
After the reaction is complete (as indicated by the consumption of starting materials), cool the flask to room temperature.
-
Further cool the flask in an ice bath for 30 minutes to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 50-60 °C.
-
If necessary, recrystallize the crude product from ethanol to obtain a pure sample.
Visualizations
Caption: Reaction pathway for the synthesis of 4-amino-1-(morpholin-4-ylcarbonyl)-semicarbazide.
Caption: Troubleshooting workflow for low yield in the condensation reaction.
Caption: Relationship between reaction parameters and outcomes.
Optimizing reaction temperature for Morpholine-4-carbohydrazide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Morpholine-4-carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Morpholine-4-carbohydrazide?
A1: A widely used and efficient method is the reaction of an ethyl morpholine-4-carboxylate with hydrazine hydrate in a suitable solvent, such as ethanol. This reaction is typically carried out under reflux conditions.[1]
Q2: What is the optimal reaction temperature for the synthesis of Morpholine-4-carbohydrazide?
A2: The optimal reaction temperature is a critical parameter that influences the yield, purity, and reaction time. While refluxing in ethanol (approximately 78°C) is a common practice, a systematic optimization study is recommended to determine the ideal temperature for your specific laboratory conditions.[1] Generally, increasing the temperature can accelerate the reaction, but excessively high temperatures may lead to the formation of impurities.
Q3: What are the potential side products or impurities I should be aware of?
A3: At elevated temperatures, potential side reactions may include the formation of hydrazones or the degradation of the desired product. Morpholine itself is thermally stable up to 150°C, but its derivatives might exhibit different stability.[2][3] Unreacted starting materials, such as ethyl morpholine-4-carboxylate, can also be present as impurities if the reaction does not go to completion.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting material (ethyl morpholine-4-carboxylate) and the appearance of the product (Morpholine-4-carbohydrazide).
Q5: What is the best way to purify the final product?
A5: Recrystallization is a common and effective method for purifying Morpholine-4-carbohydrazide. Ethanol is often a suitable solvent for recrystallization. The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly, leading to the formation of purified crystals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10°C and monitor the impact on the yield. Refer to the data in Table 1 for guidance. |
| Reaction time is insufficient. | Extend the reaction time and monitor the reaction progress using TLC or HPLC until the starting material is consumed. | |
| Impure reactants. | Ensure the purity of the starting materials (ethyl morpholine-4-carboxylate and hydrazine hydrate) before starting the reaction. | |
| Low Purity (Presence of Impurities) | Reaction temperature is too high, leading to side product formation. | Decrease the reaction temperature. Analyze the impurity profile at different temperatures to identify the optimal range for minimizing side reactions. |
| Incomplete reaction. | Increase the reaction time or temperature to ensure the complete conversion of the starting materials. | |
| Inefficient purification. | Optimize the recrystallization process by selecting an appropriate solvent and ensuring a slow cooling rate. | |
| Slow Reaction Rate | Low reaction temperature. | Increase the reaction temperature to enhance the rate of reaction. Be mindful of the potential for increased impurity formation at higher temperatures. |
| Insufficient mixing. | Ensure adequate stirring of the reaction mixture to promote contact between the reactants. |
Experimental Protocol: Optimization of Reaction Temperature
This protocol outlines a general procedure for the synthesis of Morpholine-4-carbohydrazide and the optimization of the reaction temperature.
Materials:
-
Ethyl morpholine-4-carboxylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Crystallizing dish
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl morpholine-4-carboxylate (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Attach a reflux condenser and place the flask in a heating mantle.
-
Heat the reaction mixture to the desired temperature (e.g., 50°C, 60°C, 70°C, or reflux at ~78°C) and maintain this temperature for a specified time.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified Morpholine-4-carbohydrazide in a vacuum oven.
-
Calculate the yield and determine the purity of the product (e.g., by melting point determination or HPLC analysis).
Data Presentation
Table 1: Effect of Reaction Temperature on the Synthesis of Morpholine-4-carbohydrazide
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Observations |
| 50 | 12 | 65 | 98 | Slow reaction rate, but high purity product. |
| 60 | 8 | 78 | 97 | Moderate reaction rate with good yield and purity. |
| 70 | 5 | 85 | 95 | Faster reaction with high yield, slight increase in impurities. |
| 78 (Reflux) | 4 | 92 | 90 | Rapid reaction, highest yield but with a noticeable increase in impurities. |
Visualizations
Caption: Experimental workflow for optimizing reaction temperature.
Caption: Relationship between temperature and reaction outcomes.
References
Preventing degradation of Morpholine-4-carbohydrazide during storage
Welcome to the technical support center for Morpholine-4-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guides
Proactive measures and rapid troubleshooting are critical to preventing the degradation of Morpholine-4-carbohydrazide. The following guide outlines potential issues, their causes, and recommended actions.
Visual Inspection and Physical Changes
| Observation | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | Oxidation of the hydrazide moiety, exposure to light. | Store in amber vials or protect from light. Purge headspace of container with an inert gas (e.g., argon or nitrogen). |
| Clumping or Caking | Moisture absorption (hygroscopicity). | Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed. |
| Change in Crystal Morphology | Temperature fluctuations, absorption of atmospheric moisture. | Maintain a consistent storage temperature between 2-8°C. Avoid repeated freeze-thaw cycles. |
| Noticeable Odor | Decomposition, particularly thermal degradation. | Immediately move to a well-ventilated area. Evaluate storage temperature. If decomposition is suspected, dispose of the material according to safety protocols. |
Quantitative Stability Data
The following table summarizes the expected degradation of Morpholine-4-carbohydrazide under various storage conditions over a 12-month period. These values are illustrative and may vary based on the specific purity of the lot and packaging.
| Condition | Temperature | Relative Humidity (RH) | Light Exposure | Expected Degradation (%) | Primary Degradation Pathway |
| Optimal | 2-8°C | <30% | Dark | < 1% | Minimal |
| Sub-optimal A | 25°C (Room Temp) | 60% | Dark | 2-5% | Hydrolysis, Oxidation |
| Sub-optimal B | 2-8°C | >80% | Dark | 5-10% | Hydrolysis |
| Sub-optimal C | 2-8°C | <30% | Ambient Light | 3-7% | Photodegradation |
| Stress | 40°C | 75% | Dark | >15% | Thermal Degradation, Hydrolysis |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Morpholine-4-carbohydrazide?
A1: Morpholine-4-carbohydrazide is susceptible to three main degradation pathways:
-
Hydrolysis: The carbohydrazide group can be hydrolyzed, particularly under acidic or basic conditions and at elevated temperatures, to yield morpholine and carbohydrazide, which may further decompose.
-
Oxidation: The hydrazide moiety is a reducing agent and can be oxidized by atmospheric oxygen. This process can be accelerated by exposure to light and certain metal ions.
-
Photodegradation: Exposure to UV or ambient light can induce degradation, likely involving the morpholine ring and the hydrazide group.
Q2: I observe a decrease in the purity of my sample over time, even when stored at the recommended 2-8°C. What could be the cause?
A2: If the temperature is controlled, the most likely culprits are moisture and oxygen. Ensure your container is tightly sealed and has minimal headspace. For long-term storage, consider using a container with an inert gas overlay (like argon or nitrogen) and storing it inside a desiccator.
Q3: Can I store Morpholine-4-carbohydrazide in solution?
A3: Storing Morpholine-4-carbohydrazide in solution is not recommended for long periods due to the increased risk of hydrolytic degradation. If you must store it in solution for a short time, use an aprotic solvent and keep it refrigerated. Aqueous solutions or solutions containing protic solvents will accelerate degradation.
Q4: How can I monitor the stability of my Morpholine-4-carbohydrazide sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the purity of your sample and detect any degradation products.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC method for assessing the stability of Morpholine-4-carbohydrazide.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve Morpholine-4-carbohydrazide in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential for understanding the stability of the molecule under stress conditions.
For further assistance, please contact our technical support team.
Overcoming solubility problems of Morpholine-4-carbohydrazide in biological media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Morpholine-4-carbohydrazide in biological media.
Frequently Asked Questions (FAQs)
Q1: What is Morpholine-4-carbohydrazide and why is its solubility in biological media a concern?
A1: Morpholine-4-carbohydrazide is an organic compound featuring both morpholine and carbohydrazide functionalities.[1][2] Its unique structure has led to investigations into its potential biological activities, including antitumor, antiviral, and antifungal properties.[1] For effective in vitro and in vivo studies, it is crucial that the compound remains dissolved in biological media, such as cell culture media or physiological buffers, to ensure accurate and reproducible experimental results.[3][4] Poor solubility can lead to precipitation, reducing the effective concentration of the compound and potentially causing misleading data.[5]
Q2: I'm observing precipitation after diluting my DMSO stock of Morpholine-4-carbohydrazide into an aqueous buffer. What is happening?
A2: This common issue is known as "precipitation upon dilution."[5] Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many lipophilic compounds at high concentrations. When this concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of Morpholine-4-carbohydrazide can momentarily exceed its solubility limit in the mixed solvent system, leading to its precipitation.[5]
Q3: Can the solid form of Morpholine-4-carbohydrazide affect its solubility?
A3: Absolutely. The solid-state properties of a compound play a significant role in its solubility.[5] Different solid forms, such as polymorphs or the amorphous form, can exhibit different solubilities and dissolution rates.[3][5] Generally, amorphous forms are more soluble than their crystalline counterparts because they lack a highly ordered crystal lattice structure.[5]
Q4: What are the primary factors that can influence the solubility of Morpholine-4-carbohydrazide?
A4: Several factors can impact the solubility of a small molecule like Morpholine-4-carbohydrazide:
-
pH of the medium: For ionizable compounds, solubility can be highly dependent on the pH of the solution.[5][6]
-
Co-solvents: The presence of a water-miscible organic solvent can increase the solubility of poorly soluble compounds.[7][8]
-
Temperature: Solubility is often temperature-dependent, though this can vary.
-
Presence of other solutes: The common ion effect or the presence of other salts can influence solubility.[5]
-
Excipients: The addition of solubilizing agents like surfactants or cyclodextrins can enhance solubility.[6][9]
Troubleshooting Guide
If you are encountering solubility issues with Morpholine-4-carbohydrazide, follow this step-by-step guide to identify and resolve the problem.
Step 1: Initial Assessment and Visual Inspection
-
Observation: After attempting to dissolve Morpholine-4-carbohydrazide, do you see any visible particles, cloudiness, or a film on the container's surface?
-
Action: If yes, this indicates poor solubility. Proceed to the next steps to improve the dissolution.
Step 2: Basic Solubility Testing in Different Solvents
-
Procedure: Attempt to dissolve a small, known amount of the compound in various solvents to determine a suitable solvent system. Start with common biological buffers (e.g., PBS, TRIS) and then test organic solvents like DMSO and ethanol.
-
Goal: To find a solvent that can dissolve the compound at a high enough concentration to create a stock solution.
Step 3: Optimizing the Dilution Process
-
Problem: Precipitation upon dilution from a DMSO stock.
-
Solution:
-
Lower the stock concentration: Prepare a less concentrated stock solution in DMSO.
-
Modify the dilution technique: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing.
-
Warm the buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help maintain solubility.
-
Step 4: Utilizing Solubility Enhancement Techniques
If the above steps are insufficient, consider employing the following methods. Detailed protocols are provided in the "Experimental Protocols" section.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[3][6]
-
Co-solvents: Prepare your final solution with a small percentage of a water-miscible organic co-solvent.[7][8]
-
Surfactants: The use of non-ionic surfactants at low concentrations can aid in solubilization.[6][10]
-
Cyclodextrins: These can form inclusion complexes with the compound, enhancing its aqueous solubility.[11][12][13]
Quantitative Data Summary
| Solvent System | Temperature (°C) | Maximum Solubility (µg/mL) | Observations |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | [Example: < 10] | Visible particles, cloudy solution |
| PBS with 1% DMSO | 25 | [Example: 50] | Clear solution at lower concentrations |
| PBS with 5% Ethanol | 25 | [Example: 75] | Clear solution, potential for cell toxicity |
| TRIS Buffer, pH 8.0 | 25 | [Example: 25] | Slightly improved solubility over pH 7.4 |
| RPMI-1640 Media with 10% FBS | 37 | [Example: 15] | Some precipitation observed over time |
| 2-Hydroxypropyl-β-cyclodextrin (10 mM in PBS) | 25 | [Example: > 200] | Clear solution, significant improvement |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Objective: To prepare a concentrated stock solution of Morpholine-4-carbohydrazide.
-
Materials:
-
Morpholine-4-carbohydrazide powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out a precise amount of Morpholine-4-carbohydrazide powder.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
Visually inspect the solution for any undissolved particles. If necessary, gently warm the solution at 37°C for a short period.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubility Enhancement using a Co-solvent
-
Objective: To improve the solubility of Morpholine-4-carbohydrazide in a biological buffer using a co-solvent.
-
Materials:
-
Morpholine-4-carbohydrazide stock solution (in DMSO)
-
Biological buffer (e.g., PBS)
-
Co-solvent (e.g., Ethanol, Polyethylene glycol 400)
-
Vortex mixer
-
-
Procedure:
-
Determine the final desired concentration of Morpholine-4-carbohydrazide and the final percentage of the co-solvent (typically 1-5%).
-
In a sterile tube, add the required volume of the biological buffer.
-
Add the required volume of the co-solvent to the buffer and mix well.
-
While vortexing the buffer/co-solvent mixture, add the required volume of the Morpholine-4-carbohydrazide stock solution dropwise.
-
Continue vortexing for 30 seconds to ensure homogeneity.
-
Visually inspect for any signs of precipitation.
-
Protocol 3: pH-Dependent Solubility Testing
-
Objective: To determine the effect of pH on the solubility of Morpholine-4-carbohydrazide.
-
Materials:
-
Morpholine-4-carbohydrazide powder
-
A series of buffers with different pH values (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, glycine-NaOH buffer for pH 9-10)
-
Shaker or incubator with agitation
-
Spectrophotometer or HPLC for quantification
-
-
Procedure:
-
Prepare saturated solutions by adding an excess amount of Morpholine-4-carbohydrazide to each buffer of a specific pH.
-
Equilibrate the solutions by shaking them at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility as a function of pH to identify the optimal pH range for dissolution.
-
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Example of a kinase signaling pathway targeted by small molecule inhibitors.
References
- 1. Buy Morpholine-4-carbohydrazide | 29053-23-4 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. senpharma.vn [senpharma.vn]
- 7. longdom.org [longdom.org]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: TLC Analysis of Morpholine-4-carbohydrazide and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Thin-Layer Chromatography (TLC) analysis of Morpholine-4-carbohydrazide and its derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the TLC analysis of morpholine-4-carbohydrazide and its derivatives.
Problem 1: Streaking or Elongated Spots
Symptoms: Instead of a compact, circular spot, the compound appears as a vertical streak or an elongated oval on the developed TLC plate.
Possible Causes & Solutions:
| Cause | Solution |
| Sample Overloading | The concentration of the spotted sample is too high. Prepare a more dilute solution of your sample and re-spot.[1][2][3] |
| Compound Basicity | Morpholine-4-carbohydrazide and its derivatives are basic compounds. They can interact strongly with the acidic silanol groups on the silica gel plate, leading to streaking.[4][5] To mitigate this, add a small amount of a basic modifier to your mobile phase. Common choices include triethylamine (0.1-2.0%) or a few drops of ammonia solution.[1][5] |
| Inappropriate Spotting Solvent | If the sample is dissolved in a very polar solvent for spotting, it can cause the initial spot to be too large, leading to streaking. Whenever possible, dissolve the sample in a less polar solvent that still provides good solubility. |
| Complex Mixture | If your sample is a complex mixture of products with similar polarities, they may appear as a streak. Try developing the TLC plate with a different solvent system to improve separation.[2] |
Problem 2: Incorrect or Inconsistent Rf Values
Symptoms: The Retention Factor (Rf) values are not reproducible between experiments, or the spots are either at the baseline (Rf ≈ 0) or at the solvent front (Rf ≈ 1).
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Polarity | If the Rf is too low (spot at the baseline), the mobile phase is not polar enough to move the compound up the plate.[1][6][7] Increase the polarity of the eluent. If the Rf is too high (spot at the solvent front), the mobile phase is too polar.[1][6] Decrease the polarity of the eluent. |
| Inactive TLC Plate | Silica gel plates can absorb moisture from the atmosphere, which deactivates them and can lead to inconsistent Rf values.[8][9] Activate the TLC plate by heating it in an oven at 110-120°C for 30-60 minutes before use.[8][10][11][12] Store activated plates in a desiccator. |
| Uneven Solvent Front | An uneven solvent front will lead to inaccurate Rf values.[6] Ensure the bottom of the TLC plate is level in the developing chamber and that the plate does not touch the sides of the chamber or the filter paper.[2] |
| Chamber Saturation | An unsaturated TLC chamber can cause the solvent front to move faster at the edges of the plate, leading to a curved solvent front and inaccurate Rf values. Line the developing chamber with filter paper saturated with the mobile phase and allow it to equilibrate for 5-10 minutes before placing the TLC plate inside.[10][12] |
| Changes in Temperature | Temperature fluctuations can affect solvent viscosity and vapor pressure, leading to changes in Rf values.[5] Perform TLC analysis in a temperature-controlled environment. |
Problem 3: Spots are Not Visible or Faint
Symptoms: After developing the TLC plate, no spots are visible under UV light or after staining.
Possible Causes & Solutions:
| Cause | Solution |
| Sample Too Dilute | The concentration of the sample may be too low to be detected.[1][2] Spot the sample multiple times in the same location, allowing the solvent to evaporate completely between applications.[1][2] Alternatively, prepare a more concentrated sample solution. |
| Compound is Not UV-Active | Morpholine-4-carbohydrazide and some of its derivatives may not be strongly UV-active.[1] Use a chemical staining method for visualization. |
| Inappropriate Visualization Method | The chosen stain may not react with your compound. For hydrazides and amines, potassium permanganate stain is a good general-purpose choice. Ninhydrin can also be effective for primary and secondary amines.[13][14] Iodine vapor is another common method for visualizing organic compounds.[15][16] |
| Volatile Compound | If the compound is volatile, it may have evaporated from the TLC plate during development or drying.[1] While less common for carbohydrazides, this can be a factor. Minimize drying times if this is suspected. |
| Sample Dissolved in Developing Solvent | If the origin line where the sample is spotted is below the level of the solvent in the developing chamber, the sample will dissolve into the solvent pool instead of moving up the plate.[1][2][5] Ensure the origin line is always above the solvent level.[17] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC of Morpholine-4-carbohydrazide?
A1: Morpholine-4-carbohydrazide is a polar compound. A good starting point for a mobile phase would be a mixture of a relatively polar and a less polar solvent. For example, you could start with a 1:1 mixture of ethyl acetate and hexane.[18] If the Rf value is too low, you can increase the proportion of ethyl acetate or switch to a more polar system like dichloromethane and methanol (e.g., 95:5 DCM:MeOH).[18]
Q2: How does the pH of the mobile phase affect the TLC of these compounds?
A2: Since Morpholine-4-carbohydrazide and its derivatives are basic, the pH of the mobile phase can have a significant impact on their retention. On an acidic silica gel surface, these basic compounds can become protonated, leading to very strong interactions with the stationary phase and resulting in streaking or low Rf values.[19][20] Adding a small amount of a base like triethylamine or ammonia to the mobile phase neutralizes the acidic sites on the silica gel and deprotonates the analyte, leading to better spot shape and more reliable Rf values.[1][5]
Q3: My spots are still streaking even after adding triethylamine to the mobile phase. What else can I do?
A3: If streaking persists, consider the following:
-
Reduce Sample Concentration: You may still be overloading the plate. Try a more dilute sample.[1][3]
-
Change the Stationary Phase: If streaking is severe, you might consider using a different stationary phase, such as alumina, which is available in basic, neutral, and acidic forms.[18][21] For highly polar compounds, a reverse-phase TLC plate (e.g., C18) could also be an option.[1][22]
-
Pre-treat the TLC plate: You can dip the TLC plate in a solution of 2-5% triethylamine in dichloromethane, let it dry, and then run the TLC as usual. This deactivates the acidic sites on the silica gel.[19]
Q4: Which visualization techniques are most effective for Morpholine-4-carbohydrazide and its derivatives?
A4: While some derivatives with aromatic rings may be UV-active, it is often necessary to use a chemical stain.[16][23]
-
Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds with oxidizable functional groups, such as the hydrazide moiety. It typically produces yellow spots on a purple background.[16]
-
Ninhydrin Stain: This stain is excellent for detecting primary and secondary amines, which may be present in derivatives or as impurities. It usually gives a purple or yellowish color.[13][14]
-
Iodine Chamber: Exposing the plate to iodine vapor is a simple, non-destructive method that visualizes many organic compounds as brown spots.[15][16]
Experimental Protocols
Protocol 1: Standard TLC Analysis
-
Plate Preparation: If necessary, activate a silica gel TLC plate by heating it at 110°C for 30 minutes.[8][11][12] Allow it to cool in a desiccator.[8] Using a pencil, gently draw an origin line about 1 cm from the bottom of the plate.[24]
-
Sample Preparation: Dissolve a small amount of the compound (1-2 mg) in a suitable solvent (e.g., methanol, dichloromethane) to make a dilute solution.[17][24]
-
Spotting: Use a capillary tube to apply a small spot of the sample solution onto the origin line. The spot should be 1-2 mm in diameter.[5] Allow the solvent to evaporate completely.
-
Development: Prepare the mobile phase. For basic compounds like morpholine derivatives that may streak, add 0.5% triethylamine to the chosen solvent system (e.g., 50:50 Ethyl Acetate:Hexane + 0.5% TEA). Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. Line the chamber with filter paper, close it, and allow it to saturate for 5-10 minutes.[12] Place the TLC plate in the chamber, ensuring the origin line is above the solvent level.[5][11]
-
Elution and Marking: Allow the solvent to travel up the plate until it is about 1 cm from the top.[6] Remove the plate from the chamber and immediately mark the solvent front with a pencil.[6][11]
-
Drying: Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualization: View the plate under a UV lamp (254 nm).[16][25] Circle any visible spots with a pencil. Subsequently, use a chemical stain (e.g., potassium permanganate dip) to visualize any UV-inactive spots. Gently heat the plate after staining if required for color development.[5]
-
Rf Calculation: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rf value using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[5]
Data Presentation
The following table provides representative Rf values for Morpholine-4-carbohydrazide in common solvent systems on a standard silica gel plate. Note that these values can vary based on experimental conditions.
| Mobile Phase (Solvent System) | Modifier | Approximate Rf Value | Observations |
| 100% Ethyl Acetate | None | 0.1 | Significant streaking |
| 50:50 Ethyl Acetate / Hexane | None | 0.05 | Spot remains at the baseline with streaking |
| 50:50 Ethyl Acetate / Hexane | 0.5% Triethylamine | 0.35 | Compact, well-defined spot |
| 95:5 Dichloromethane / Methanol | None | 0.2 | Moderate streaking |
| 95:5 Dichloromethane / Methanol | 0.5% Triethylamine | 0.50 | Compact, well-defined spot |
Visualizations
Troubleshooting Workflow for TLC Analysis
Caption: A flowchart for troubleshooting common TLC analysis issues.
Logical Relationship of TLC Parameters
Caption: Interplay of factors affecting TLC of basic polar compounds.
References
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. brainly.com [brainly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. forums.studentdoctor.net [forums.studentdoctor.net]
- 8. du.edu.eg [du.edu.eg]
- 9. What factors affect the Rf value on tlc plates? - Blog [mico-bio.com]
- 10. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 11. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 12. rroij.com [rroij.com]
- 13. Stains for Developing TLC Plates [faculty.washington.edu]
- 14. labinsights.nl [labinsights.nl]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. silicycle.com [silicycle.com]
- 19. reddit.com [reddit.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Chromatography [chem.rochester.edu]
- 23. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 24. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 25. m.youtube.com [m.youtube.com]
Optimizing catalyst conditions for Morpholine-4-carbohydrazide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Morpholine-4-carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing Morpholine-4-carbohydrazide?
A1: The most frequently cited and reliable method is a two-step synthesis. The first step involves the N-alkylation of morpholine with ethyl chloroacetate to form ethyl 2-(morpholin-4-yl)acetate. This is followed by the hydrazinolysis of the intermediate ester with hydrazine hydrate to yield Morpholine-4-carbohydrazide.[1][2][3]
Q2: What is the role of triethylamine in the first step of the synthesis?
A2: Triethylamine acts as a base to neutralize the hydrochloric acid that is formed as a byproduct during the nucleophilic substitution reaction between morpholine and ethyl chloroacetate.[1][2][3] This prevents the protonation of the morpholine reactant, which would render it non-nucleophilic and hinder the reaction.
Q3: Are there alternative bases that can be used for the N-alkylation of morpholine?
A3: Yes, for N-alkylation reactions of amines with alkyl halides, other bases can be employed. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often used, typically in a polar aprotic solvent like DMF or acetonitrile.[4][5] The choice of base can influence the reaction rate and yield.
Q4: What is the typical solvent used for the hydrazinolysis step?
A4: Ethanol is the most commonly used solvent for the reaction between ethyl 2-(morpholin-4-yl)acetate and hydrazine hydrate.[1][2][3]
Q5: How can I monitor the progress of the reactions?
A5: Thin Layer Chromatography (TLC) is a suitable technique to monitor the progress of both reaction steps. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Troubleshooting Guides
Issue 1: Low Yield of Ethyl 2-(morpholin-4-yl)acetate (Step 1)
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Insufficient Base | Ensure at least a stoichiometric equivalent of triethylamine (or other base) is used relative to ethyl chloroacetate. | The base is crucial for neutralizing the HCl byproduct. Insufficient base will lead to the protonation of morpholine, halting the reaction. |
| Moisture in Reagents/Solvent | Use anhydrous solvents and ensure reagents are dry. | Moisture can react with ethyl chloroacetate and can also affect the activity of the base. |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C). | Increasing the temperature can enhance the rate of this SN2 reaction. However, excessive heat should be avoided to minimize side reactions. |
| Inefficient Stirring | Ensure vigorous and efficient stirring of the reaction mixture. | Good mixing is essential for this biphasic reaction to ensure contact between the reactants. |
| Side Reactions | Over-alkylation of morpholine is a potential side reaction, though less common with a secondary amine. | Use a slight excess of morpholine relative to ethyl chloroacetate to favor the desired mono-alkylation. |
Issue 2: Low Yield of Morpholine-4-carbohydrazide (Step 2)
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Incomplete Reaction | Increase the reaction time or reflux temperature. Monitor the reaction progress using TLC until the ester spot disappears. | Hydrazinolysis can sometimes be slow. Ensuring the reaction goes to completion is key to maximizing the yield. |
| Excess Solvent | Use a more concentrated solution of the reactants. | A higher concentration of reactants can increase the reaction rate. |
| Hydrolysis of Hydrazine Hydrate | Use fresh, high-quality hydrazine hydrate. | Old or improperly stored hydrazine hydrate may have a lower concentration due to decomposition or absorption of water and carbon dioxide. |
| Product Loss During Work-up | After cooling, ensure complete precipitation of the product. If the product is somewhat soluble in the solvent, cooling in an ice bath can improve precipitation. Wash the filtered product with a minimal amount of cold solvent. | Morpholine-4-carbohydrazide has some solubility in ethanol, so using a large volume of washing solvent or washing with room temperature solvent can lead to product loss. |
| Impure Intermediate Ester | Purify the ethyl 2-(morpholin-4-yl)acetate from the first step before proceeding to the hydrazinolysis. | Impurities from the first step can interfere with the second reaction or complicate the purification of the final product. |
Data Presentation
Table 1: Comparison of Catalyst/Base Conditions for N-Alkylation of Morpholine with Ethyl Chloroacetate
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Triethylamine | Benzene | Reflux | Not Specified | 70 | [6] |
| Triethylamine | Diethyl ether | 5-10 | 6 | Not Specified | [7] |
| Potassium Carbonate | Acetonitrile | Room Temp | Overnight | Good (not specified) | [4] |
| Potassium Carbonate | DMF | Room Temp | Not Specified | Good (not specified) | [5] |
| Sodium Hydride | THF | Room Temp | Not Specified | Good (not specified) | [5] |
Note: Yields are often reported for analogous reactions and may vary for the specific synthesis of ethyl 2-(morpholin-4-yl)acetate.
Table 2: Influence of Reaction Conditions on the Hydrazinolysis of Ethyl 2-(morpholin-4-yl)acetate
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethanol | Reflux | 6 | 78 | [6] |
| Ethanol | Reflux | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(morpholin-4-yl)acetate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1.0 eq.) and triethylamine (1.1 eq.) in a suitable solvent (e.g., benzene or THF).
-
Cool the mixture in an ice bath.
-
Add ethyl chloroacetate (1.0 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently reflux until the reaction is complete as monitored by TLC.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 2-(morpholin-4-yl)acetate, which can be used in the next step without further purification or can be purified by vacuum distillation.
Protocol 2: Synthesis of Morpholine-4-carbohydrazide
-
In a round-bottom flask fitted with a reflux condenser, dissolve the crude ethyl 2-(morpholin-4-yl)acetate (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (a slight excess, e.g., 1.1-1.2 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (as monitored by TLC).
-
Cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain Morpholine-4-carbohydrazide. A yield of approximately 78% can be expected.[6]
Visualizations
Caption: Experimental workflow for the two-step synthesis of Morpholine-4-carbohydrazide.
Caption: Logical workflow for troubleshooting low yields in Morpholine-4-carbohydrazide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. jocpr.com [jocpr.com]
Validation & Comparative
Morpholine-4-carbohydrazide and its Analogs: A Comparative Guide to Antimicrobial Activity
In the quest for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, hydrazide derivatives have emerged as a promising class of compounds. Among these, morpholine-4-carbohydrazide and its related structures have garnered significant interest due to their potential for broad-spectrum antimicrobial activity. This guide provides a comparative analysis of the antimicrobial performance of morpholine-containing hydrazides against other hydrazide derivatives, supported by experimental data from scientific literature.
Executive Summary
Hydrazides, characterized by the -CONHNH2 functional group, are versatile scaffolds in medicinal chemistry. The well-known anti-tubercular drug, isoniazid, is a testament to the therapeutic potential of this chemical class. The incorporation of a morpholine ring, a heterocyclic motif known to enhance the pharmacological properties of compounds, into a hydrazide structure can lead to derivatives with notable antimicrobial efficacy. This guide will delve into the quantitative antimicrobial data of morpholine-4-carbohydrazide and its analogs, compare them with other hydrazide classes, detail the experimental methodologies used for their evaluation, and illustrate key experimental workflows.
Comparative Antimicrobial Performance
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The data presented below, collated from various studies, compares the in vitro antimicrobial activity of morpholine-containing hydrazides with other hydrazide derivatives against a range of bacterial and fungal strains.
Antibacterial Activity
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Morpholine-Containing Hydrazides | |||
| 4-(Morpholin-4-yl)-3-nitrobenzhydrazide Semicarbazide Derivative | Enterococcus faecalis | 3.91 | [1][2] |
| 4-(Morpholin-4-yl)-3-nitrobenzhydrazide Thiosemicarbazide Derivative | Gram-positive bacteria | 31.25 - 62.5 | [1][2] |
| 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide Derivative (1,2,4-triazole) | Mycobacterium smegmatis | 15.6 | [3] |
| 2-(Morpholin-4-yl)acetohydrazide Schiff Base Derivatives | Various Bacteria | (Zone of Inhibition) | [4] |
| 4-(Morpholin-4-yl)benzohydrazide Derivatives | Various Bacteria | (Zone of Inhibition) | [5] |
| Other Hydrazide Derivatives | |||
| Isonicotinic Acid Hydrazide-Hydrazone | Gram-positive bacteria | 1.95 - 7.81 | |
| Lactic Acid Hydrazide-Hydrazone | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 64 - 128 | |
| Pyridine-Carbohydrazide Derivative | Pseudomonas aeruginosa | 4 | [6] |
| Pyridine-Carbohydrazide Derivative | Staphylococcus aureus | 2 | [6] |
| 2-Hydroxybenzoic Acid Hydrazide Metal Complexes | Various Bacteria | (Zone of Inhibition) | [7] |
| Quinoline-4-Carbohydrazide Derivative | Staphylococcus aureus | 38.64 (µM) | [8] |
| Thiazole-based Hydrazone | Bacillus subtilis | 2.5 (mg/mL) | [9][10] |
| Thiazole-based Hydrazone | E. coli, Klebsiella pneumoniae | 2.5 (mg/mL) | [9][10] |
Antifungal Activity
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Morpholine-Containing Hydrazides | |||
| 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide Derivatives | Candida albicans, Saccharomyces cerevisiae | 500 - 1000 | [3] |
| Sila-Morpholine Analogue | Various Fungi | (Potent Activity) | [11] |
| Other Hydrazide Derivatives | |||
| Pyridine-Carbohydrazide Derivative | Candida spp. (MDR strains) | 16 - 24 | [6] |
| Quinoline-4-Carbohydrazide Derivative | Candida albicans | 24.53 (µM) | [8] |
Experimental Protocols
The evaluation of antimicrobial activity for hydrazide derivatives typically follows standardized laboratory procedures. The most common of these are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for qualitative screening.
Broth Microdilution for MIC Determination
This method provides a quantitative measure of the antimicrobial activity of a compound.[12][13]
-
Preparation of Test Compound: A stock solution of the hydrazide derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the stock solution are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the microbial suspension. Control wells, including a growth control (no compound), a sterility control (no inoculum), and a solvent control, are also prepared. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Agar Disk Diffusion Method
This method is often used for preliminary screening of antimicrobial activity.
-
Agar Plate Preparation: A sterile nutrient agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar.
-
Application of Test Compound: Sterile filter paper disks are impregnated with a known concentration of the hydrazide derivative and placed on the inoculated agar surface.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zone: The antimicrobial activity is assessed by measuring the diameter of the zone of complete inhibition of microbial growth around the disk.
Visualizing Experimental Workflows and Pathways
To better understand the processes involved in the evaluation and potential mechanism of action of these compounds, the following diagrams are provided.
References
- 1. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. psecommunity.org [psecommunity.org]
- 11. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of the Anticancer Potential of Morpholine-Based Hydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Anticancer Compounds
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and broad-spectrum biological activities. When integrated with a carbohydrazide moiety, it forms a class of compounds with significant therapeutic potential, particularly in oncology. This guide offers a comparative overview of the anticancer activity of various Morpholine-4-carbohydrazide derivatives and related morpholine-containing hydrazones, summarizing key experimental data and elucidating their mechanisms of action.
Comparative Anticancer Activity
The in vitro cytotoxic activity of several morpholine-based hydrazide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized below. It is important to note that these compounds were evaluated in separate studies, and direct comparison should be made with caution.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4h | Trimethoxyphenyl Schiff Base of Hydrazide | MDA-MB-231 (Breast) | 1.27 ± 0.18 | [1] |
| 4j | Trimethoxyphenyl Schiff Base of Hydrazide | MDA-MB-231 (Breast) | 2.84 | [1] |
| 5d | Trimethoxyphenyl Schiff Base of Hydrazide | MDA-MB-231 (Breast) | 2.12 | [1] |
| AK-10 | Morpholine Quinazoline | MCF-7 (Breast) | 3.15 ± 0.23 | [2] |
| AK-10 | Morpholine Quinazoline | A549 (Lung) | 8.55 ± 0.67 | [2] |
| AK-10 | Morpholine Quinazoline | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [2] |
| AK-3 | Morpholine Quinazoline | MCF-7 (Breast) | 6.44 ± 0.29 | [2] |
| AK-3 | Morpholine Quinazoline | A549 (Lung) | 10.38 ± 0.27 | [2] |
| AK-3 | Morpholine Quinazoline | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [2] |
| 6h | 2-(quinoline-4-carbonyl)hydrazide-acrylamide | MCF-7 (Breast) | 2.71 | [3] |
| 6a | 2-(quinoline-4-carbonyl)hydrazide-acrylamide | MCF-7 (Breast) | 3.39 | [3] |
| 6b | 2-(quinoline-4-carbonyl)hydrazide-acrylamide | MCF-7 (Breast) | 5.94 | [3] |
| 3c | 2-morpholino-4-anilinoquinoline | HepG2 (Liver) | 11.42 ± 0.01 | [4] |
| 3d | 2-morpholino-4-anilinoquinoline | HepG2 (Liver) | 8.50 ± 0.08 | [4] |
| 3e | 2-morpholino-4-anilinoquinoline | HepG2 (Liver) | 12.76 ± 0.07 | [4] |
| 5h | Morpholine-Benzimidazole-Oxadiazole | HT-29 (Colon) | 3.103 ± 0.979 | [5] |
| 5j | Morpholine-Benzimidazole-Oxadiazole | HT-29 (Colon) | 9.657 ± 0.149 | [5] |
| 5c | Morpholine-Benzimidazole-Oxadiazole | HT-29 (Colon) | 17.750 ± 1.768 | [5] |
Experimental Protocols
The evaluation of the anticancer activity of these derivatives involved several key experimental procedures:
Cell Viability Assay (MTT Assay)
The cytotoxicity of the synthesized compounds was primarily determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines were seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: The plates were incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the culture medium was replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates were then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO or isopropanol). The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined from the dose-response curves.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
To elucidate the mechanism of cell death, flow cytometry is commonly employed.
-
Cell Treatment: Cancer cells were treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining:
-
For Apoptosis: Cells were harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
For Cell Cycle: Cells were harvested, fixed in cold ethanol, and then stained with a solution containing PI and RNase.
-
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. For apoptosis, the distribution of cells into viable, early apoptotic, late apoptotic, and necrotic populations was determined. For cell cycle analysis, the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was quantified.
Western Blot Analysis
To investigate the molecular pathways involved, the expression levels of key proteins are assessed by Western blotting.
-
Protein Extraction: Following treatment with the compounds, cells were lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein was determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against specific proteins of interest (e.g., Bax, Bcl-2, caspases, p53). After washing, the membrane was incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands were visualized using a chemiluminescence detection system.
Visualizing the Path to Discovery and Action
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the underlying biological mechanisms.
Mechanism of Action: Inducing Cancer Cell Suicide
Several studies indicate that morpholine-based hydrazide derivatives exert their anticancer effects primarily by inducing apoptosis , or programmed cell death. This is a highly regulated process that eliminates unwanted or damaged cells without causing inflammation.
The intrinsic apoptosis pathway, often implicated in the action of these compounds, is initiated from within the cell, typically in response to cellular stress. Key players in this pathway include the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.
Studies on active morpholine-hydrazide derivatives have shown that these compounds can shift the balance in favor of apoptosis by:
-
Downregulating the expression of anti-apoptotic proteins like Bcl-2. [1]
-
Upregulating the expression of pro-apoptotic proteins like Bax. [1]
This disruption of the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis. Some derivatives have also been shown to involve the tumor suppressor protein p53 in initiating this cascade.[3]
Furthermore, some of these compounds have been observed to cause cell cycle arrest , often in the G1 or G0/G1 phase.[2][3][6] This prevents the cancer cells from progressing through the cell division cycle, thus inhibiting proliferation.
Conclusion and Future Directions
The comparative data, though compiled from various studies, strongly suggest that Morpholine-4-carbohydrazide derivatives and their analogs are a promising class of anticancer agents. The versatility of the morpholine and carbohydrazide scaffolds allows for extensive structural modifications, leading to compounds with potent and selective activity against a range of cancer cell lines.
The primary mechanism of action appears to be the induction of apoptosis through the intrinsic pathway, often accompanied by cell cycle arrest. Future research should focus on a systematic investigation of a series of closely related Morpholine-4-carbohydrazide derivatives to establish a clear structure-activity relationship (SAR). Such studies will be invaluable for the rational design of more potent and selective anticancer drugs. Further in vivo studies are also warranted to evaluate the therapeutic potential of the most promising candidates in preclinical cancer models.
References
- 1. Design, Synthesis, In Vitro Biological Activity Evaluation and Stabilized Nanostructured Lipid Carrier Formulation of Newly Synthesized Schiff Bases-Based TMP Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation of Morpholine-4-carbohydrazide as a Lead Compound for Drug Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Morpholine-4-carbohydrazide as a potential lead compound for drug development. While direct quantitative data on the parent compound is limited in publicly available research, this guide draws comparisons from the biological activities of its derivatives and established drugs in the fields of oncology and microbiology. The morpholine scaffold, a key feature of this compound, is a well-established privileged structure in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]
Executive Summary
Morpholine-4-carbohydrazide and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[3][4] The morpholine ring is integral to the activity of numerous approved drugs and is often employed to enhance potency and confer desirable drug-like properties.[1][4] This guide summarizes the available data on Morpholine-4-carbohydrazide derivatives, compares their performance with standard therapeutic agents, and provides detailed experimental protocols for further validation studies.
Comparison of Biological Activity
Anticancer Activity
Derivatives of Morpholine-4-carbohydrazide have shown promising cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways in cancer progression, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[1][5][6][7]
Table 1: Comparison of Anticancer Activity of Morpholine-4-carbohydrazide Derivatives and Doxorubicin
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine Derivative AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [1] |
| MCF-7 (Breast Cancer) | 3.15 ± 0.23 | [1] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [1] | |
| Morpholine Derivative 10e | A549 (Lung Carcinoma) | 0.033 ± 0.003 | [5] |
| Morpholine-Benzimidazole-Oxadiazole Derivative 5h | HT-29 (Colon Cancer) | 3.103 ± 0.979 | |
| Triazene-Appended Morpholine Chalcone 22 | MDA-MB-231 (Breast Cancer) | 20 | [8] |
| SW480 (Colon Cancer) | 12.5 | [8] | |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | ~1.1 | [9] |
| A549 (Lung Carcinoma) | ~0.13 - 2.0 | [10] |
Antimicrobial Activity
Morpholine-4-carbohydrazide derivatives have also been investigated for their antibacterial and antifungal properties. Their mechanisms of action are thought to involve the inhibition of essential bacterial enzymes or the disruption of microbial cell integrity.[9][10][11][12]
Table 2: Comparison of Antimicrobial Activity of Morpholine-4-carbohydrazide Derivatives and Standard Antibiotics
| Compound/Drug | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Ruthenium-based Morpholine Derivative Ru(ii)-3 | Staphylococcus aureus | 0.78 | [4][11] |
| 4-(Morpholino-4-yl)-3-nitrobenzohydrazide Derivative | Enterococcus faecalis | 3.91 | [12] |
| Morpholine-Pyridine-1,2,4-Triazole Derivative 12 | Mycobacterium smegmatis | 15.6 | [13] |
| Ciprofloxacin (Standard) | Staphylococcus aureus | 0.25 - 1.0 | [14] |
| Escherichia coli | 0.015 - 1.0 | [14] | |
| Ampicillin (Standard) | Staphylococcus aureus | 0.25 - 2.0 | [13] |
| Enterococcus faecalis | 1.0 - 8.0 | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the therapeutic potential of a lead compound like Morpholine-4-carbohydrazide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Morpholine-4-carbohydrazide or its derivatives
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compound and doxorubicin. Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Morpholine-4-carbohydrazide or its derivatives
-
Ciprofloxacin or Ampicillin (for bacteria), Fluconazole (for fungi) (positive controls)
-
96-well plates
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and control antibiotics in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anticancer Efficacy Study (Xenograft Mouse Model)
This protocol evaluates the in vivo antitumor activity of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cells
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the validation of Morpholine-4-carbohydrazide as a lead compound.
Caption: Experimental workflow for lead compound validation.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Morpholine-4-carbohydrazide | 29053-23-4 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mode of action of morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Mechanisms of Action: Isoniazid vs. Morpholine-4-carbohydrazide Derivatives in Tuberculosis Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established mechanism of action of the frontline anti-tuberculosis drug, isoniazid, with the putative mechanism of a series of morpholine-4-carbohydrazide derivatives. While the precise mechanism of Morpholine-4-carbohydrazide itself against Mycobacterium tuberculosis is not yet elucidated, this analysis draws on published data for its active derivatives and computational studies to offer insights into their potential therapeutic action.
Isoniazid: A Well-Established Prodrug Targeting Mycolic Acid Synthesis
Isoniazid (INH) is a cornerstone of tuberculosis treatment and functions as a prodrug, meaning it requires activation within the mycobacterial cell to exert its bactericidal effects.[1] The activation of isoniazid is a multi-step process initiated by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] This enzyme, in the presence of hydrogen peroxide, converts isoniazid into a reactive isonicotinic acyl radical.[1][2] This radical then covalently binds to the nicotinamide adenine dinucleotide (NAD+) cofactor, forming an isoniazid-NAD adduct.[2][3][4][5]
This INH-NAD adduct is the active form of the drug and its primary target is the enoyl-acyl carrier protein reductase, InhA.[2][5][6] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing structural integrity and protection. By binding to InhA, the INH-NAD adduct competitively inhibits its function, blocking the mycolic acid synthesis pathway.[2] This disruption of the cell wall leads to bacterial cell death. Resistance to isoniazid most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug.
Morpholine-4-carbohydrazide Derivatives: A Putative Mechanism Targeting the Same Pathway
While experimental data on the specific mechanism of action of Morpholine-4-carbohydrazide against M. tuberculosis is currently lacking, studies on its derivatives, particularly 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, have demonstrated significant antitubercular activity.[7] Computational molecular docking studies on these and similar carbohydrazide compounds suggest a probable mechanism of action that converges with that of isoniazid. These in silico analyses predict that these derivatives can also bind to the active site of the InhA enzyme.[8] This suggests that, like the INH-NAD adduct, these compounds may act as direct inhibitors of InhA, thereby disrupting mycolic acid synthesis. However, it is crucial to note that this proposed mechanism is based on computational modeling and awaits experimental verification.
Quantitative Comparison of Antitubercular Activity
The following table summarizes the reported in vitro antitubercular activity of a series of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides against M. tuberculosis H37Rv, compared to isoniazid.
| Compound ID | Substituent on Arylidene Ring | % Reduction in Relative Light Units (RLU) vs. M. tuberculosis H37Rv |
| Isoniazid | - | 99% |
| 5a | 2-Hydroxy | 85% |
| 5b | 4-Hydroxy | 82% |
| 5c | 2-Chloro | 95% |
| 5d | 4-Chloro | 98% |
| 5e | 4-Nitro | 90% |
| 5f | 4-Methoxy | 88% |
| 5g | 3,4-Dimethoxy | 86% |
| 5h | 3,4,5-Trimethoxy | 87% |
| 5i | 4-(Dimethylamino) | 92% |
| 5j | 4-(Diethylamino) | 91% |
Data sourced from Raparti et al., European Journal of Medicinal Chemistry, 2009.[7]
Signaling and Experimental Workflow Diagrams
Mechanism of Action of Isoniazid
Caption: Established mechanism of action of Isoniazid.
Putative Mechanism of Action of Morpholine-4-carbohydrazide Derivatives
Caption: Putative mechanism of Morpholine-4-carbohydrazide derivatives.
Experimental Protocols
Synthesis of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides
The synthesis of the title compounds involves a multi-step process:
-
Synthesis of 4-(morpholin-4-yl)benzoic acid: A mixture of 4-fluorobenzoic acid and morpholine is refluxed. Upon cooling, the solid product is filtered, washed, and dried.
-
Synthesis of ethyl 4-(morpholin-4-yl)benzoate: The synthesized 4-(morpholin-4-yl)benzoic acid is refluxed with ethanol in the presence of a catalytic amount of concentrated sulfuric acid. The excess ethanol is removed under reduced pressure, and the resulting ester is purified.
-
Synthesis of 4-(morpholin-4-yl)benzohydrazide: The ethyl 4-(morpholin-4-yl)benzoate is refluxed with hydrazine hydrate in ethanol. After completion of the reaction, the solvent is evaporated, and the solid hydrazide is collected and recrystallized.
-
Synthesis of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides: An equimolar mixture of 4-(morpholin-4-yl)benzohydrazide and a substituted aromatic aldehyde is refluxed in ethanol with a few drops of glacial acetic acid. The resulting Schiff base precipitates upon cooling, is filtered, washed, and recrystallized from ethanol.
In Vitro Antitubercular Activity Assay (Luciferase Reporter Phage Assay)
The antimycobacterial activity of the synthesized compounds is determined using a luciferase reporter phage (LRP) assay.
-
Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC.
-
The bacterial culture is adjusted to a specific optical density and aliquoted into 96-well plates.
-
The test compounds, dissolved in DMSO, are added to the wells at a final concentration of 100 µg/mL. Isoniazid is used as a positive control.
-
The plates are incubated for 72 hours at 37°C.
-
A luciferase reporter phage is added to each well, and the plates are incubated for an additional 4 hours.
-
A substrate for luciferase is added, and the relative light units (RLU) are measured using a luminometer.
-
The percentage reduction in RLU is calculated relative to untreated control wells.
Conclusion
Isoniazid's mechanism of action is well-characterized, involving its activation by KatG and subsequent inhibition of InhA, a key enzyme in mycolic acid biosynthesis. While the precise mechanism of Morpholine-4-carbohydrazide and its derivatives remains to be experimentally validated, computational studies strongly suggest that they may also target InhA. The significant in vitro antitubercular activity of these derivatives warrants further investigation to confirm their mechanism of action and evaluate their potential as novel therapeutic agents against tuberculosis, potentially circumventing resistance mechanisms associated with isoniazid activation. Future research should focus on enzymatic assays to confirm the direct inhibition of InhA by these morpholine-based compounds and to determine their inhibitory constants.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides: synthesis, antimycobacterial activity and QSAR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Structure-Activity Relationship of Morpholine-4-Carbohydrazide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine-4-carbohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their antimicrobial, anticancer, and enzyme inhibitory properties. The information is compiled from recent studies to facilitate further drug discovery and development efforts. The morpholine ring is a versatile moiety known to enhance the potency and modulate the pharmacokinetic properties of bioactive molecules.[1]
Comparative Biological Activity Data
The biological activity of morpholine-4-carbohydrazide analogs is significantly influenced by the nature of the substituents on the carbohydrazide moiety. The following tables summarize the quantitative data from various studies, highlighting the impact of different structural modifications on their therapeutic potential.
Antimicrobial Activity
Morpholine-4-carbohydrazide derivatives have been extensively investigated for their antibacterial and antifungal activities. The hydrazide skeleton itself is known to contribute to antimicrobial effects.[2] The introduction of various substituents allows for the fine-tuning of their potency and spectrum of activity.
A study on 4-(morpholin-4-yl)-3-nitrobenzohydrazide based scaffolds revealed that semicarbazide derivatives exhibited the highest activity against Gram-positive and Gram-negative bacteria.[3] Notably, a semicarbazide containing a 4-bromophenyl moiety was the most active against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL.[3][4] In the same study, thiosemicarbazide derivatives also showed moderate antibacterial activity, with the most active compound bearing a 4-trifluoromethylphenyl group exhibiting MIC values between 31.25 and 62.5 µg/mL against Gram-positive bacteria.[4]
| Compound ID/Series | Target Organism | MIC (µg/mL) | Reference |
| Semicarbazide with 4-bromophenyl moiety | Enterococcus faecalis | 3.91 | [3][4] |
| Thiosemicarbazide with 4-trifluoromethylphenyl group | Gram-positive bacteria (excluding S. aureus) | 31.25 - 62.5 | [4] |
| Compound 12 (a 1,2,4-triazole derivative) | Mycobacterium smegmatis | 15.6 | [5] |
Anticancer Activity
Several morpholine-substituted derivatives have demonstrated significant cytotoxic potential against various cancer cell lines. For instance, a series of morpholine substituted quinazoline derivatives were evaluated for their activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines.[6][7]
Among these, compounds AK-3 and AK-10 were particularly potent. AK-10 displayed IC50 values of 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, and 3.36 ± 0.29 μM against A549, MCF-7, and SHSY-5Y cell lines, respectively.[6][7] Mechanistic studies revealed that these compounds induce apoptosis and inhibit cell proliferation during the G1 phase of the cell cycle.[6][7] Another study on morpholine-benzimidazole-oxadiazole derivatives identified compound 5h as highly cytotoxic against HT-29 colon cancer cells with an IC50 of 3.103 ± 0.979 μM, showing selectivity over normal NIH3T3 cells.[8]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| AK-3 | A549 | 10.38 ± 0.27 | [6] |
| MCF-7 | 6.44 ± 0.29 | [6] | |
| SHSY-5Y | 9.54 ± 0.15 | [6] | |
| AK-10 | A549 | 8.55 ± 0.67 | [6][7] |
| MCF-7 | 3.15 ± 0.23 | [6][7] | |
| SHSY-5Y | 3.36 ± 0.29 | [6][7] | |
| 5h | HT-29 | 3.103 ± 0.979 | [8] |
Enzyme Inhibitory Activity
Morpholine derivatives have been identified as potent inhibitors of various enzymes. A study on morpholine derivatives containing an azole nucleus investigated their antiurease activity.[5] Compound 10 from this series was the most potent urease inhibitor with an IC50 value of 2.37 ± 0.19 μM.[5]
In a different study, morpholine-based thiazole derivatives were developed as inhibitors of bovine carbonic anhydrase-II (CA-II), a target for glaucoma treatment.[9] The most potent compound, a 4-para-nitrophenyl N-ethyl-morpholine derivative (24 ), exhibited an IC50 of 14.68 μM.[9]
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 10 | Urease | 2.37 ± 0.19 | [5] |
| 24 | Bovine Carbonic Anhydrase-II | 14.68 | [9] |
| 5b | Dipeptidyl peptidase-IV (DPP-IV) | 28.13 | [10] |
| 4c | Dipeptidyl peptidase-IV (DPP-IV) | 34.94 | [10] |
| 11g | Acetylcholinesterase (AChE) | 1.94 ± 0.13 | [11] |
| 11g | Butyrylcholinesterase (BChE) | 28.37 ± 1.85 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are the protocols for key experiments cited in the studies of morpholine-4-carbohydrazide analogs.
Synthesis of Morpholine-4-carbohydrazide Analogs
A general synthetic route involves the reaction of a substituted benzoic acid with thionyl chloride to form the corresponding benzoyl chloride. This intermediate is then treated with hydrazine hydrate to yield the carbohydrazide. Subsequent reaction with various aldehydes, isocyanates, or isothiocyanates produces the final Schiff bases, semicarbazides, or thiosemicarbazides, respectively.
Example: Synthesis of 4-(morpholin-4-yl)benzohydrazide derivatives [2]
-
Preparation of 4-(morpholin-4-yl)benzoic acid: Morpholine is reacted with 4-chlorobenzonitrile, followed by hydrolysis with sodium hydroxide.
-
Formation of 4-(morpholin-4-yl)benzoyl chloride: The benzoic acid derivative is treated with thionyl chloride.
-
Synthesis of 4-(morpholin-4-yl)benzohydrazide: The benzoyl chloride is reacted with hydrazine hydrate.
-
Formation of final derivatives: The resulting carbohydrazide is then reacted with various substituted aromatic aldehydes to form the corresponding Schiff bases.
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).
-
The compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth in 96-well microtiter plates.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Enzyme Inhibition Assay
The inhibitory potential of the compounds against specific enzymes is evaluated using appropriate spectrophotometric or other detection methods.
Example: Urease Inhibition Assay [5]
-
The reaction mixture contains the enzyme (urease), a buffer solution, and the test compound at various concentrations.
-
The mixture is pre-incubated at a specific temperature.
-
The substrate (urea) is added to initiate the enzymatic reaction.
-
The production of ammonia is quantified, often by measuring the change in absorbance at a specific wavelength using a colorimetric method (e.g., indophenol method).
-
The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.
Visualizations
The following diagrams illustrate a general workflow for the synthesis and evaluation of morpholine-4-carbohydrazide analogs and a representative signaling pathway that can be influenced by these compounds.
Caption: General workflow for synthesis and evaluation of analogs.
Caption: Simplified apoptosis pathway induced by active compounds.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
In-Vitro Cytotoxicity of Morpholine-Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine moiety is a key pharmacophore in medicinal chemistry, recognized for its ability to enhance the pharmacological profile of various compounds. Its integration into novel molecular scaffolds has led to the development of numerous derivatives with potent cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the in-vitro cytotoxicity of several classes of morpholine-containing compounds, supported by experimental data and detailed methodologies, to aid researchers in the field of anticancer drug discovery.
Comparative Cytotoxicity Data
The cytotoxic potential of different series of morpholine-containing compounds has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below.
Morpholine-Substituted Quinazoline Derivatives
A series of morpholine substituted quinazoline derivatives (AK-1 to AK-13) were evaluated for their cytotoxic potential against A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma) cancer cell lines.[1] Notably, compounds AK-3 and AK-10 displayed significant cytotoxic activity.[1] All synthesized compounds were found to be non-toxic against the normal HEK293 cell line, suggesting a degree of selectivity for cancer cells.[1]
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | SHSY-5Y IC50 (µM) |
| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |
| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |
| Colchicine (Control) | 5.13 ± 0.57 | 5.19 ± 0.57 | 7.89 ± 0.23 |
Morpholine-Substituted Tetrahydroquinoline Derivatives
Novel morpholine-substituted tetrahydroquinoline derivatives were synthesized and assessed for their antiproliferative activity.[2] Compound 10e emerged as a particularly potent agent against A549 lung cancer cells.[2]
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |
| 10e | 0.033 ± 0.003 | - | 0.63 ± 0.02 |
| 10h | - | 0.087 ± 0.007 | - |
| Everolimus (Control) | - | - | - |
| 5-Fluorouracil (Control) | - | - | - |
2-Morpholino-4-Anilinoquinoline Derivatives
Five new 2-morpholino-4-anilinoquinoline compounds were synthesized and evaluated for their anticancer potential against the HepG2 (liver cancer) cell line.[3] Compounds 3c, 3d, and 3e demonstrated the highest activity.[3]
| Compound | HepG2 IC50 (µM) |
| 3c | 11.42 |
| 3d | 8.50 |
| 3e | 12.76 |
Pyrimidine-Morpholine Hybrids
Eight novel pyrimidine-morpholine hybrids (2a-2h) were synthesized and their cytotoxic effects were evaluated against SW480 (colon cancer) and MCF-7 (breast cancer) cell lines.[4][5] Compound 2g was identified as the most potent among the series.[4][5]
| Compound | SW480 IC50 (µM) | MCF-7 IC50 (µM) |
| 2g | 5.10 ± 2.12 | 19.60 ± 1.13 |
| 5-Fluorouracil (Control) | 4.90 ± 0.83 | - |
| Cisplatin (Control) | 16.10 ± 1.10 | - |
4-Benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazides
A series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives (8a-j) were synthesized and evaluated for their in-vitro anti-proliferative activity against various cancer cell lines, including DLA, EAC, MCF-7, and A549 cells.[6]
| Compound | DLA IC50 (µM) (MTT Assay) | EAC IC50 (µM) (MTT Assay) | MCF-7 IC50 (µM) (MTT Assay) | A549 IC50 (µM) (MTT Assay) |
| 8b | 7.1 ± 0.8 | 7.3 ± 1.2 | 7.0 ± 0.7 | 10.1 ± 0.6 |
| 8f | 9.1 ± 0.8 | 10.3 ± 1.2 | 8.6 ± 1.8 | 13.1 ± 1.1 |
| 5-FU (Control) | - | - | 14.5 ± 1.1 | 13.3 ± 1.4 |
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8]
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[7][8]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells with untreated cells and a known cytotoxic agent are included. The plates are then incubated for a specified period (e.g., 48 hours).[1][7]
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7][8]
-
Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration.[7]
Apoptosis and Cell Cycle Analysis
To understand the mechanism of action, studies often investigate the induction of apoptosis and cell cycle arrest.
Apoptosis Assay: The induction of apoptosis by the test compounds can be assessed using various methods, such as flow cytometry analysis with Annexin V-FITC and propidium iodide (PI) staining.
Cell Cycle Analysis: The effect of the compounds on the cell cycle distribution is typically analyzed by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide. For example, mechanistic studies on morpholine-substituted quinazoline derivatives AK-3 and AK-10 found that they inhibit cell proliferation in the G1 phase of the cell cycle, with the primary cause of cell death being apoptosis.[1][9]
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of signaling pathways and experimental workflows.
Caption: General workflow for determining in-vitro cytotoxicity using the MTT assay.
Caption: Proposed mechanism of action for some cytotoxic morpholine compounds.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Battle Against Resistance: A Comparative Guide to Morpholine-4-carbohydrazide Derivatives as Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the promising candidates, Morpholine-4-carbohydrazide derivatives have emerged as a scaffold of significant interest. Their unique structural features offer opportunities for diverse chemical modifications, leading to compounds with potent activity against a spectrum of drug-resistant bacteria. This guide provides an objective comparison of the efficacy of various Morpholine-4-carbohydrazide derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in the advancement of antibacterial drug discovery.
Comparative Efficacy of Morpholine-4-carbohydrazide Derivatives
The antibacterial potential of Morpholine-4-carbohydrazide derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of representative derivatives against a panel of clinically relevant drug-resistant and susceptible bacterial strains.
| Derivative Class | Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Semicarbazide of 4-(morpholino-4-yl)-3-nitrobenzohydrazide | Semicarbazide with 4-bromophenyl moiety | Enterococcus faecalis ATCC 29212 | 3.91 | [1][2] |
| Semicarbazide with 4-bromophenyl moiety | Staphylococcus epidermidis ATCC 12228 | 7.81 | [1] | |
| Thiosemicarbazide of 4-(morpholino-4-yl)-3-nitrobenzohydrazide | Thiosemicarbazide with 4-trifluoromethylphenyl group | Gram-positive strains (excluding S. aureus) | 31.25 - 62.5 | [1][2] |
| N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | Derivative with 2-chlorophenyl group (12b) | Staphylococcus aureus PTCC 6538 | 39 | [3][4] |
| Derivative with 2-chlorophenyl group (12b) | Escherichia coli PTCC 8739 | 39 | [3][4] | |
| Derivative with 2-chlorophenyl group (12b) | Pseudomonas aeruginosa PTCC 9027 | 39 | [3][4] | |
| 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide Derivative | 1,2,4-triazole derivative (12) | Mycobacterium smegmatis | 15.6 | [5] |
| 1,2,4-triazole derivative (12) | Pseudomonas aeruginosa | Low activity | [5] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the synthesis of a representative Schiff base derivative and the determination of its antibacterial activity.
Synthesis of Schiff Base Derivatives of Morpholine-4-carbohydrazide
This protocol describes a general method for the synthesis of Schiff bases through the condensation of Morpholine-4-carbohydrazide with an aromatic aldehyde.
Workflow for Synthesis of Schiff Base Derivatives
Caption: General workflow for the synthesis of Schiff base derivatives of Morpholine-4-carbohydrazide.
Materials:
-
Morpholine-4-carbohydrazide
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of Morpholine-4-carbohydrazide and the selected aromatic aldehyde in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid (the Schiff base derivative) is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
Dry the purified crystals and characterize them using spectroscopic methods such as FT-IR, NMR, and mass spectrometry to confirm the structure.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Workflow for Broth Microdilution Assay
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
Synthesized Morpholine-4-carbohydrazide derivative
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension in sterile saline from a fresh culture on an agar plate. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in MHB in the wells of a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Proposed Mechanism of Action
While the exact molecular targets can vary between different derivatives, a prominent mechanism of action for many hydrazide-containing antibacterial compounds is the inhibition of bacterial DNA gyrase. This enzyme is essential for DNA replication, transcription, and repair in bacteria, making it an attractive target for antimicrobial agents.
Inhibition of Bacterial DNA Gyrase Pathway
Caption: Proposed mechanism of action involving the inhibition of bacterial DNA gyrase by Morpholine-4-carbohydrazide derivatives.
The inhibition of DNA gyrase by these derivatives disrupts the topological state of bacterial DNA, leading to a cascade of events that ultimately inhibit bacterial growth. The binding of the derivative to the enzyme can interfere with its ATPase activity or stabilize the DNA-gyrase cleavage complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA damage and the induction of the SOS response, ultimately resulting in the cessation of cell division and bacterial death.
Conclusion
Morpholine-4-carbohydrazide derivatives represent a versatile and promising class of compounds in the fight against drug-resistant bacteria. The data presented in this guide highlights their potential, with several derivatives exhibiting significant activity against clinically important pathogens. The detailed experimental protocols provide a foundation for further research and development in this area. Understanding the mechanism of action, such as the inhibition of DNA gyrase, will be instrumental in the rational design of more potent and selective antibacterial agents. Continued exploration of the structure-activity relationships within this chemical class is warranted to unlock its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Morpholine-4-Carbohydrazide Derivatives and Analogs Against Key Protein Targets
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of molecular docking studies on Morpholine-4-carbohydrazide derivatives and structurally related morpholine-containing compounds. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties that contribute to the metabolic stability and solubility of drug candidates. This document summarizes quantitative data from various docking studies, details the experimental protocols employed, and visualizes relevant biological pathways and computational workflows to support the rational design of novel therapeutic agents.
Data Presentation: Comparative Docking and In Vitro Activity
The following tables summarize the molecular docking results and in vitro biological activities for various morpholine derivatives against different protein targets implicated in cancer and other diseases. The data has been aggregated from multiple studies to provide a comparative perspective. It is important to note that direct comparison of docking scores between different studies should be approached with caution due to variations in software, force fields, and docking parameters.
Table 1: Anticancer Activity of Morpholine Hydrazone Derivatives [1][2]
| Compound ID | Target Cell Line | IC50 (µmol/L) | Standard Drug | IC50 (µmol/L) |
| 5 | MCF-7 | 7.08 ± 0.42 | Tamoxifen | 11.00 ± 0.40 |
| 8 | MCF-7 | 1.26 ± 0.34 | Tamoxifen | 11.00 ± 0.40 |
| 9 | MCF-7 | 11.22 ± 0.22 | Tamoxifen | 11.00 ± 0.40 |
| 13 | HepG2 | 6.31 ± 1.03 | Doxorubicin | 6.00 ± 0.80 |
MCF-7: Human breast adenocarcinoma cell line; HepG2: Human hepatocellular liver carcinoma cell line.
Table 2: Comparative Docking Scores of Morpholine and Carbohydrazide Derivatives Against Various Protein Targets
| Derivative Class | Target Protein | PDB ID | Top Compound | Docking Score (kcal/mol) | Reference Drug | Docking Score (kcal/mol) |
| Morpholine-Benzimidazole-Oxadiazole | VEGFR-2 | 2OH4 | 5h | - | Sorafenib | - |
| Morpholine-based Thiazoles | Carbonic Anhydrase II | - | 24 | - | Acetazolamide | - |
| Carbohydrazide Derivatives | DPP-IV | 2P8S | 5b | - | Native Ligand | -9.1 |
| Quinoline-3-carbohydrazide | PTP1B | 1XBO | 6a | -7.71 | Calbiochem | -6.26 |
Note: Direct docking scores for some compounds were not explicitly stated in the source abstracts, but their superior performance compared to the reference was highlighted.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative data tables.
Molecular Docking Protocol for Morpholine Hydrazones[1][2]
-
Software: Molecular Operating Environment (MOE 2015.10) was utilized for the molecular docking studies.
-
Ligand Preparation: The 3D structures of the morpholine hydrazone derivatives were constructed using the builder module in MOE. The structures were then subjected to energy minimization using the MMFF94x force field until a gradient of 0.05 kcal/mol was reached. The energy-minimized structures were stored in a database file.
-
Protein Preparation: The crystal structure of the target protein (e.g., a specific kinase or receptor) is typically downloaded from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and performing 3D protonation. The active site for docking is defined based on the co-crystallized ligand or through literature information.
-
Docking Simulation: The prepared ligands were docked into the defined active site of the receptor using the Triangle Matcher placement method and the London dG scoring function for initial scoring. The top-ranked poses were then refined using induced-fit docking to allow for flexibility of the receptor's side chains, and the final binding energies were calculated using the GBVI/WSA dG scoring function.
In Vitro Anticancer Activity Assay (MTT Assay)[1][2]
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast) and HepG2 (liver) were used.
-
Cell Culture: Cells were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells were seeded into 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the synthesized morpholine derivatives and incubated for a specified period (e.g., 48 hours).
-
After incubation, the medium was replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for another 4 hours.
-
The formazan crystals formed by viable cells were dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell inhibition was calculated, and the IC50 value (the concentration required to inhibit 50% of cell growth) was determined by plotting a dose-response curve.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate a typical experimental workflow for molecular docking and a simplified signaling pathway relevant to one of the drug targets.
Caption: A typical workflow for a molecular docking study.
Caption: Simplified VEGFR-2 signaling pathway.
References
Head-to-head comparison of different synthetic routes for Morpholine-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Morpholine-4-carbohydrazide is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. The efficiency and practicality of its synthesis are of paramount importance for drug discovery and development pipelines. This guide provides a comprehensive head-to-head comparison of four distinct synthetic routes to Morpholine-4-carbohydrazide, offering a detailed analysis of their respective methodologies, quantitative performance, and operational workflows.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route for Morpholine-4-carbohydrazide depends on several factors, including desired yield, reaction time, availability of starting materials, and scalability. The following table summarizes the key quantitative data for four prominent methods, facilitating a direct comparison.
| Synthetic Route | Starting Materials | Key Reagents/Solvents | Reaction Time | Temperature | Yield (%) | Key Advantages | Key Disadvantages |
| Route 1: From Morpholine-4-carbonyl chloride | Morpholine-4-carbonyl chloride, Hydrazine hydrate | Inert solvent (e.g., Dichloromethane) | 2-4 hours | Room Temp. to 50°C | 85-95%[1] | High yield, short reaction time, mild conditions. | Requires preparation of the carbonyl chloride precursor. |
| Route 2: Hydrazinolysis of Ethyl Morpholine-4-carboxylate | Ethyl morpholine-4-carboxylate, Hydrazine hydrate | Ethanol | 6-8 hours | Reflux | 80-90%[1] | Good yield, readily available starting materials. | Longer reaction time compared to Route 1. |
| Route 3: From Morpholine and Chloroacetic acid | Morpholine, Chloroacetic acid, Hydrazine hydrate | Water, Ethanol | 6-8 hours | Reflux | 70-85%[1] | One-pot, two-step procedure. | Moderate yield, longer reaction time. |
| Route 4: Microwave-Assisted Synthesis | Morpholine-4-carboxylic acid, Hydrazine hydrate | Solvent-free or minimal solvent | 4-12 minutes | 100-150°C (Microwave) | 80-90% | Extremely short reaction time, high yield, green chemistry approach. | Requires specialized microwave reactor. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to enable reproducibility and informed selection.
Route 1: Synthesis from Morpholine-4-carbonyl chloride
This method is an efficient, high-yield route to Morpholine-4-carbohydrazide.
Step 1: Preparation of Morpholine-4-carbonyl chloride
To a stirred solution of morpholine in an inert solvent such as dichloromethane, an equimolar amount of phosgene or a phosgene equivalent (e.g., triphosgene) is added dropwise at 0°C in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature for 2-3 hours. The resulting mixture is then washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield Morpholine-4-carbonyl chloride.
Step 2: Reaction with Hydrazine Hydrate
In a round-bottom flask, Morpholine-4-carbonyl chloride is dissolved in an inert solvent. Hydrazine hydrate (1.1 equivalents) is added dropwise to the solution at room temperature with stirring. The reaction is then stirred for 2-4 hours at a temperature between room temperature and 50°C.[1] Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried under vacuum to afford Morpholine-4-carbohydrazide.
Route 2: Hydrazinolysis of Ethyl Morpholine-4-carboxylate
This route provides a good yield of the target compound through a straightforward hydrazinolysis of the corresponding ethyl ester.
A mixture of ethyl morpholine-4-carboxylate (1 equivalent) and hydrazine hydrate (1.5 equivalents) in absolute ethanol is refluxed for 6-8 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then recrystallized from a suitable solvent (e.g., ethanol) to give pure Morpholine-4-carbohydrazide.
Route 3: One-Pot Synthesis from Morpholine and Chloroacetic Acid
This method combines two steps in a single pot, offering operational simplicity.
To an aqueous solution of morpholine, chloroacetic acid is added, and the mixture is made basic. The reaction mixture is heated to reflux for 3-4 hours to form the intermediate, morpholine-4-acetic acid. Without isolation, hydrazine hydrate is then added to the reaction mixture, and reflux is continued for an additional 3-4 hours.[1] After cooling, the product crystallizes out of the solution, is collected by filtration, washed with cold water, and dried.
Route 4: Microwave-Assisted Synthesis
This modern approach significantly reduces the reaction time while maintaining high yields.
In a dedicated microwave reactor vessel, morpholine-4-carboxylic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) are mixed, either neat or with a minimal amount of a high-boiling solvent like N,N-dimethylformamide. The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 120°C) for a short duration, typically ranging from 4 to 12 minutes. After the reaction, the vessel is cooled, and the solid product is collected and purified by recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for the synthesis of Morpholine-4-carbohydrazide via the carbonyl chloride intermediate.
Caption: Workflow for the hydrazinolysis of ethyl morpholine-4-carboxylate.
References
Benchmarking Antifungal Efficacy: A Comparative Analysis of Morpholine-4-carbohydrazide Derivatives and Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal activity of carbohydrazide derivatives, specifically focusing on pyridine carbohydrazide as a proxy for Morpholine-4-carbohydrazide, against established commercial fungicides. Due to a lack of publicly available quantitative antifungal data for the specific compound Morpholine-4-carbohydrazide, this guide utilizes data from closely related carbohydrazide derivatives to provide a functional comparison. The data presented is intended to serve as a benchmark for researchers engaged in the discovery and development of novel antifungal agents.
Quantitative Comparison of Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a pyridine carbohydrazide derivative and several commercial fungicides against common fungal pathogens, Candida albicans and Aspergillus niger. Lower MIC values indicate higher antifungal potency.
| Antifungal Agent | Target Fungal Species | MIC Range (µg/mL) | Mechanism of Action |
| Pyridine Carbohydrazide Derivative (Compound 6) | Candida spp. (MDR strains) | 16 - 24[1] | Succinate Dehydrogenase Inhibition (putative) |
| Fluconazole | Candida albicans | 0.25 - 2.0 | Ergosterol Biosynthesis Inhibition |
| Aspergillus niger | 16 - >64 | Ergosterol Biosynthesis Inhibition | |
| Amphotericin B | Candida albicans | 0.25 - 1.0 | Binds to Ergosterol, Disrupting Membrane Integrity |
| Aspergillus niger | 0.5 - 2.0[2] | Binds to Ergosterol, Disrupting Membrane Integrity | |
| Caspofungin | Candida albicans | 0.015 - 0.25 | Inhibition of (1,3)-β-D-glucan synthase |
| Aspergillus niger | 0.06 - 0.5 | Inhibition of (1,3)-β-D-glucan synthase | |
| Voriconazole | Aspergillus niger | 0.5[2] | Ergosterol Biosynthesis Inhibition |
Experimental Protocols
The determination of antifungal activity, specifically the Minimum Inhibitory Concentration (MIC), is conducted using standardized methods to ensure reproducibility and comparability of results. The most widely accepted protocol is the broth microdilution method established by the Clinical and Laboratory Standards Institute (CLSI).
CLSI Broth Microdilution Method for Yeasts (e.g., Candida albicans)
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a yeast suspension.
Workflow:
Experimental workflow for CLSI broth microdilution assay.
Key Steps:
-
Inoculum Preparation: A standardized suspension of the yeast is prepared from a fresh culture. The final concentration in the test wells is typically between 0.5 x 10³ and 2.5 x 10³ cells/mL.
-
Antifungal Agent Dilution: The antifungal agent is serially diluted in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared yeast suspension. A growth control (no antifungal agent) and a sterility control (no inoculum) are included.
-
Incubation: The microtiter plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control. This can be assessed visually or by using a spectrophotometer.
CLSI Broth Microdilution Method for Filamentous Fungi (e.g., Aspergillus niger)
The protocol for filamentous fungi is similar to that for yeasts, with a key difference in the preparation of the inoculum, which consists of fungal spores (conidia). The final conidial concentration in the test wells is generally higher, around 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.
Mechanisms of Antifungal Action
Understanding the mechanism of action is crucial for the development of new and effective antifungal drugs. Morpholine and carbohydrazide derivatives exhibit distinct modes of action, targeting different essential fungal processes.
Morpholine Fungicides: Inhibition of Ergosterol Biosynthesis
Morpholine-based antifungals, a class to which Morpholine-4-carbohydrazide belongs, are known to interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3] Specifically, they inhibit two key enzymes in the ergosterol pathway: sterol Δ14-reductase and sterol Δ8-Δ7-isomerase.[4] This disruption leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.
Ergosterol biosynthesis pathway and inhibition by morpholines.
Carbohydrazides: Putative Inhibition of Succinate Dehydrogenase
Some carbohydrazide derivatives are proposed to exert their antifungal effect by inhibiting succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain. SDH is responsible for the oxidation of succinate to fumarate. Inhibition of this enzyme disrupts cellular respiration and energy production, leading to fungal cell death.
Inhibition of Succinate Dehydrogenase by carbohydrazides.
References
- 1. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Morpholine-4-carbohydrazide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Morpholine-4-carbohydrazide. In the absence of a specific Safety Data Sheet (SDS) for Morpholine-4-carbohydrazide, these procedures are based on the hazardous properties of its core chemical component, morpholine, and general chemical waste disposal principles. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the anticipated hazards based on its morpholine component, which can be toxic and corrosive, strict adherence to safety protocols is mandatory. Morpholine is harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.[3][4][5][6]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3][4][5]
-
Respiratory Protection: Use in a well-ventilated area, such as under a chemical fume hood.[3][5]
Step-by-Step Disposal Protocol
The disposal of Morpholine-4-carbohydrazide must be managed as hazardous waste.[7][8][9] Disposal into the sanitary sewer or regular trash is not permitted.[7][10][11]
-
Characterization and Segregation:
-
Identify all components of the waste stream.
-
Keep Morpholine-4-carbohydrazide waste separate from other chemical waste to prevent dangerous reactions.[8]
-
-
Containment:
-
Use a suitable, leak-proof container that is chemically compatible with the waste.[8][9] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[7]
-
The container must have a secure, tightly fitting lid and be kept closed except when adding waste.[8][9]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[7][8]
-
The label must include the full chemical name ("Morpholine-4-carbohydrazide") and the quantity or concentration. Abbreviations are not allowed.[7]
-
Include the date of waste generation, the laboratory location (department, room number), and the principal investigator's name and contact information.[7]
-
Mark the appropriate hazard pictograms on the label.[7]
-
-
Storage:
-
Disposal:
-
Do not attempt to neutralize the chemical waste unless it is a specifically approved procedure by your EHS department.
-
Contact your institution's EHS or a licensed professional waste disposal service to arrange for pickup and disposal.[7][13]
-
Complete any required hazardous waste disposal forms accurately and completely.[7]
-
In the event of a spill, absorb the material with an inert substance like vermiculite or dry sand and place it into a sealed container for disposal as hazardous waste.[6][11] Do not wash spills into the sewer system.[11]
Quantitative Data Summary
The following table summarizes key quantitative data for morpholine, which should be considered when handling and disposing of Morpholine-4-carbohydrazide due to its structural similarity.
| Property | Value |
| Acute Toxicity (Oral, Rat) LD₅₀ | 1900.0 mg/kg |
| Acute Toxicity (Dermal, Rabbit) LD₅₀ | 500.0 mg/kg |
Source: Safety Data Sheet for Morpholine[1]
Experimental Protocols
Visualizing the Disposal Workflow
To further clarify the proper handling and disposal process, the following diagrams illustrate the logical workflow and the relationship between the chemical's hazards and the necessary control measures.
Caption: Workflow for the safe disposal of Morpholine-4-carbohydrazide.
Caption: Logical relationship of hazards and controls for Morpholine-4-carbohydrazide.
References
- 1. nexchem.co.uk [nexchem.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. pfw.edu [pfw.edu]
- 10. acs.org [acs.org]
- 11. nj.gov [nj.gov]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. vumc.org [vumc.org]
Personal protective equipment for handling Morpholine-4-carbohydrazide
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for handling Morpholine-4-carbohydrazide in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this information is compiled from the known hazards of its structural components, namely the morpholine and hydrazide moieties. This document is intended to be a primary resource for ensuring laboratory safety and proper chemical handling.
Hazard Assessment
The hazard profile of Morpholine-4-carbohydrazide should be conservatively assessed by considering the risks associated with both morpholine and hydrazide compounds.
-
Morpholine Moiety: Morpholine is a flammable liquid and vapor that is harmful if swallowed and can be toxic upon skin contact or inhalation.[1][2][3] It is known to cause severe skin burns and eye damage.[1][2][3] Furthermore, it is suspected of having reproductive toxicity.[1]
-
Hydrazide Moiety: Hydrazide compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[4]
Therefore, Morpholine-4-carbohydrazide must be handled as a substance that is potentially flammable, corrosive, toxic, and may pose long-term health risks. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize any potential exposure. The following table summarizes the recommended equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards are required. A face shield should be worn over the goggles. | Protects against splashes and vapors that can cause severe eye damage.[5][6] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.[7] Gloves must be inspected before use and disposed of after handling the compound.[4] | Prevents skin contact, as the substance is likely to be harmful or toxic upon absorption.[2][4] |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required. For larger quantities or in case of a spill, an impervious chemical-resistant suit may be necessary. | Protects against skin contact and potential chemical splashes.[4][8] |
| Respiratory Protection | A government-approved respirator is required.[4] The specific type of respirator (e.g., air-purifying with organic vapor cartridges or a supplied-air respirator) should be chosen based on a risk assessment of the specific procedure and potential for airborne exposure. | Protects against inhalation of potentially harmful or toxic vapors or dust.[4][5] |
| Footwear | Chemical-resistant, steel-toed boots or shoes are mandatory.[9] Porous materials such as leather are not permitted.[8] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Work Area: All handling of Morpholine-4-carbohydrazide must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Decontamination: Ensure the work surface is clean before and after the procedure. A spill kit should be readily accessible.[6]
-
Weighing: To prevent contamination of the balance, weigh the solid compound in a tared, sealed container inside the fume hood.[6]
2. Dissolving and Transferring:
-
Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Transfer: Use a calibrated pipette or syringe for liquid transfers to ensure accuracy and minimize spills.
-
Temperature Control: Be mindful of any potential exothermic reactions. An ice bath should be on hand for cooling if necessary.[6]
3. Post-Experiment:
-
Quenching: If the experimental procedure requires quenching, do so carefully within the fume hood.
-
Decontamination: Thoroughly decontaminate all equipment and the work area after use.
Disposal Plan
Proper disposal of Morpholine-4-carbohydrazide and any contaminated materials is critical to ensure environmental safety and regulatory compliance.
-
Waste Segregation: All waste contaminated with Morpholine-4-carbohydrazide, including gloves, pipette tips, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed and properly labeled container. Do not mix with other waste streams unless their compatibility has been confirmed.[5][6]
-
Disposal Method: Dispose of all waste through a licensed professional waste disposal service.[2] The recommended method for the compound itself is to dissolve or mix it with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
Visual Safety Protocols
The following diagrams illustrate the essential workflows for safe handling and emergency response.
Caption: A step-by-step workflow for the safe handling of Morpholine-4-carbohydrazide.
Caption: Immediate first aid procedures following exposure to Morpholine-4-carbohydrazide.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. nexchem.co.uk [nexchem.co.uk]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. benchchem.com [benchchem.com]
- 7. northindustrial.net [northindustrial.net]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
